CP-316819
Description
Properties
IUPAC Name |
5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLRDLTRCEUHG-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110382 | |
| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-43-8 | |
| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186392-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-316819 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186392-43-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-316819 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of CP-316819: A Selective Glycogen Phosphorylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316819 is a potent and selective, non-competitive allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] By targeting GP, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing glucose output from glycogen stores. This mechanism of action has positioned this compound as a valuable pharmacological tool for studying the role of glycogen metabolism in various physiological and pathological processes, including type 2 diabetes and neurological function.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Allosteric Inhibition of Glycogen Phosphorylase
This compound exerts its inhibitory effect by binding to a novel allosteric site on the glycogen phosphorylase enzyme, distinct from the active site or other known allosteric sites (e.g., the AMP activation site).[1] This binding induces a conformational change in the enzyme, stabilizing it in an inactive T-state, which has a low affinity for its substrates.[5] This allosteric inhibition is effective against both the phosphorylated, active form (GPa) and the dephosphorylated, less active form (GPb) of the enzyme. The indole-2-carboxamide structure of this compound is a key feature for its high-affinity binding to this allosteric pocket.[1][6]
The inhibition of glycogen phosphorylase by this compound leads to a decrease in the rate of glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate. This, in turn, reduces the intracellular pool of glucose-1-phosphate available for conversion to glucose-6-phosphate and subsequent entry into glycolysis or, in the liver, for dephosphorylation and release into the bloodstream as glucose.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various isoforms of glycogen phosphorylase has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants.
| Enzyme Isoform | Parameter | Value | Reference |
| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | IC50 | 0.017 µM | [2] |
| Human Liver Glycogen Phosphorylase a (huLGPa) | IC50 | 0.034 µM | [2] |
| Glycogen Phosphorylase b | Ki | 209 nM | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity. Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. A smaller Ki value indicates a higher binding affinity.
Signaling Pathway: Inhibition of Glycogenolysis
The breakdown of glycogen is a tightly regulated process, primarily controlled by the hormones glucagon and epinephrine, which stimulate glycogenolysis, and insulin, which inhibits it. This compound directly intervenes in this pathway at the level of glycogen phosphorylase.
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of this compound for glycogen phosphorylase a. The assay measures the production of glucose-1-phosphate from glycogen.
Materials:
-
Human recombinant glycogen phosphorylase a (GPa)
-
This compound
-
Glycogen
-
Glucose-1-phosphate (G1P) standard
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2)
-
Detection reagent (e.g., BIOMOL® Green for colorimetric phosphate quantitation or a coupled enzyme system for fluorometric detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the glycogen phosphorylase a enzyme to the desired concentration (e.g., 0.38 U/mL) in ice-cold Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted this compound solution or vehicle control (Assay Buffer with DMSO). b. Add 50 µL of the diluted enzyme solution to each well. c. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing glucose-1-phosphate (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL) in Assay Buffer. e. Incubate the reaction mixture for 30 minutes at 37°C.
-
Detection: a. Stop the reaction and measure the amount of inorganic phosphate released using a reagent like BIOMOL® Green, or continuously monitor the production of a fluorescent product in a coupled enzyme assay.[7] b. For colorimetric assays, add the detection reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: a. Construct a standard curve using known concentrations of glucose-1-phosphate. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro Assay
In Vivo Studies: Modulation of Glycogen Metabolism
In vivo studies have demonstrated the physiological effects of this compound's mechanism of action. For instance, in animal models, administration of this compound leads to an increase in brain glycogen content.[3][4] This has been shown to have neuroprotective effects during periods of hypoglycemia by providing an alternative energy source for neurons.[3][4] These studies typically involve the administration of this compound to the animal model, followed by the induction of a physiological challenge (e.g., insulin-induced hypoglycemia), and subsequent measurement of physiological parameters such as blood glucose levels, brain electrical activity (EEG), and neuronal survival.[4][8]
Conclusion
This compound is a highly selective and potent allosteric inhibitor of glycogen phosphorylase. Its mechanism of action, which involves the stabilization of the inactive T-state of the enzyme, leads to a significant reduction in glycogenolysis. This property makes it an invaluable tool for researchers investigating the roles of glycogen metabolism in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and interpretation of studies utilizing this important pharmacological agent.
References
- 1. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 3. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-316819: A Selective Glycogen Phosphorylase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316819 is a potent and selective, allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By inhibiting the breakdown of glycogen, particularly in the liver, this compound has demonstrated potential as an antihyperglycemic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of metabolic diseases and the development of novel therapeutics.
Introduction
Glycogen phosphorylase (GP) plays a crucial role in glucose homeostasis by catalyzing the phosphorolysis of glycogen to glucose-1-phosphate. In type 2 diabetes, elevated hepatic glycogenolysis contributes to hyperglycemia. Therefore, inhibition of GP is a promising therapeutic strategy for managing this condition. This compound, an indole-2-carboxamide derivative, has emerged as a selective inhibitor of GP, showing efficacy in preclinical models of diabetes.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a novel regulatory site on the glycogen phosphorylase dimer, which is distinct from the active site, the AMP allosteric site, and the nucleoside inhibitor site.[1] This binding event stabilizes the inactive T-state of the enzyme, preventing the conformational change to the active R-state.[1] This mechanism of action leads to a reduction in the rate of glycogen breakdown.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Enzyme Source | Value | Reference(s) |
| IC50 | Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 nM | [2] |
| IC50 | Human Liver Glycogen Phosphorylase a (huLGPa) | 34 nM | [2] |
| IC50 | Human Liver Glycogen Phosphorylase a | 40 nM | [3] |
Table 2: In Vivo Effects of this compound
| Animal Model | Tissue | Parameter | Dose/Concentration | Effect | Reference(s) |
| Rat | Skeletal Muscle (in situ) | Glycogen Phosphorylase a activity | 3 µM (perfused) | ↓ 16% (rest), 25% (maximal contraction), 44% (submaximal contraction) | [1] |
| Rat | Brain | Glycogen Content | 250 mg/kg | ↑ 88 ± 3% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from established colorimetric assays for glycogen phosphorylase activity.
Objective: To determine the inhibitory potency (IC50) of this compound against glycogen phosphorylase.
Principle: The assay measures the production of glucose-1-phosphate (G1P) from glycogen. The G1P is then converted through a series of enzymatic reactions to a colored product that can be measured spectrophotometrically at 450 nm.
Materials:
-
Purified human liver or skeletal muscle glycogen phosphorylase a (GPa)
-
This compound
-
Glycogen
-
Glucose-1-phosphate (G1P) standard
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
Enzyme Mix (containing enzymes to convert G1P to the final colored product)
-
Developer solution
-
Substrate Mix
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO). Create a serial dilution of this compound in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A solution of glycogen phosphorylase a
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Substrate Mix containing glycogen to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 450 nm in kinetic mode for a defined period (e.g., 60 minutes).[4]
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of the reaction (change in absorbance over time).
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vivo Efficacy in a Diabetic Mouse Model (ob/ob mice)
This protocol outlines a general procedure for evaluating the glucose-lowering effects of this compound in a genetically obese and diabetic mouse model.
Objective: To assess the dose-dependent effect of orally administered this compound on blood glucose levels in ob/ob mice.
Animal Model: Male ob/ob mice, a model of obesity and type 2 diabetes.[5]
Materials:
-
This compound
-
Vehicle (e.g., appropriate formulation for oral gavage)
-
Blood glucose meter and test strips
-
Oral gavage needles
-
Animal handling and restraint equipment
Procedure:
-
Acclimatization: Acclimate the ob/ob mice to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.
-
Fasting: Fast the mice for a specified period (e.g., 4-6 hours) before the start of the experiment.[6]
-
Baseline Blood Glucose: At time 0, measure the baseline blood glucose level from the tail vein of each mouse.
-
Compound Administration: Administer this compound orally by gavage at various doses (e.g., 5, 10, 25, 50 mg/kg). A control group should receive the vehicle alone.
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after administration (e.g., 1, 2, 3, 4, and 6 hours).[6]
-
Data Analysis:
-
For each treatment group, calculate the mean blood glucose concentration at each time point.
-
Calculate the percentage change in blood glucose from baseline for each group.
-
Compare the blood glucose levels of the this compound-treated groups to the vehicle-treated group at each time point using appropriate statistical analysis (e.g., ANOVA).
-
Generate a dose-response curve by plotting the maximum percentage of glucose lowering against the dose of this compound.
-
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a well-characterized, potent, and selective allosteric inhibitor of glycogen phosphorylase. Its ability to reduce glycogenolysis through a distinct regulatory site makes it a valuable tool for studying glucose metabolism and a promising lead compound for the development of antihyperglycemic drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. Further studies to elucidate its detailed pharmacokinetic profile and long-term efficacy and safety are warranted.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antihyperglycemic Properties of CP-316819: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-316819 is a potent and selective inhibitor of glycogen phosphorylase, a key enzyme in the regulation of blood glucose homeostasis. By targeting the liver and skeletal muscle isoforms of this enzyme, this compound has demonstrated antihyperglycemic properties in preclinical models of type 2 diabetes. This technical guide provides a comprehensive overview of the core antihyperglycemic attributes of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols. The information is intended to support further research and development of glycogen phosphorylase inhibitors as a therapeutic strategy for managing hyperglycemia.
Mechanism of Action
This compound exerts its antihyperglycemic effect by directly inhibiting glycogen phosphorylase (GP), the enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[1][2] This inhibition occurs at both the human skeletal muscle glycogen phosphorylase a (huSMGPa) and liver glycogen phosphorylase a (huLGPa) isoforms.[1][2] By blocking glycogenolysis, particularly in the liver, this compound reduces hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.[2] Limited clinical data in normal subjects has shown that this compound can lower the peak hyperglycemic response to a glucagon challenge, further supporting its role in modulating hepatic glucose production.[2]
Quantitative Data
The following tables summarize the key quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017[1][2] |
| Human Liver Glycogen Phosphorylase a (huLGPa) | 0.034[1][2] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Animal Model | Experimental Setup | Dose/Concentration | Key Findings |
| ob/ob Mice | Acute Oral Administration | 5 mg/kg | Modest reduction in blood glucose. Liver drug concentration ~100-fold higher than in vitro IC50.[1] |
| Perfused Rat Liver | Glucagon-Stimulated | 10 μM | Weakly decreased hepatic glucose output.[1] |
| Perfused Rat Liver | Glucagon-Stimulated | 30 μM | Decreased hepatic glucose output by ~50%.[1] |
| Male Rats | Systemic Administration | 250 mg/kg (total, in divided doses) | 88 +/- 3% increase in brain glycogen content.[3][4] |
Table 3: Pharmacokinetic Parameters of this compound (Illustrative)
| Parameter | Value | Species | Route of Administration |
| Cmax | Data not available | - | - |
| Tmax | Data not available | - | - |
| Bioavailability | Data not available | - | - |
| Half-life | Data not available | - | - |
Note: Specific pharmacokinetic data for this compound were not available in the reviewed literature. This table serves as a template for the type of data crucial for further development.
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human glycogen phosphorylase a.
Methodology:
-
Enzyme Preparation: Recombinant human liver or skeletal muscle glycogen phosphorylase a is purified.
-
Assay Buffer: Prepare a suitable buffer, typically containing HEPES, MgCl2, and other necessary co-factors at a physiological pH.
-
Reaction Mixture: In a microplate, combine the enzyme, assay buffer, and varying concentrations of this compound (or vehicle control).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, glycogen, and the co-substrate, inorganic phosphate.
-
Detection: The production of glucose-1-phosphate is measured over time using a coupled enzymatic assay that leads to the production of a detectable product (e.g., NADPH from the conversion of NADP+ by glucose-6-phosphate dehydrogenase).
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Ex Vivo Perfused Rat Liver Model
Objective: To assess the effect of this compound on hepatic glucose output.
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat is anesthetized. The portal vein and inferior vena cava are cannulated for perfusion.
-
Perfusion System: A recirculating or single-pass perfusion system is used with a Krebs-Henseleit bicarbonate buffer, oxygenated with 95% O2/5% CO2, and maintained at 37°C.
-
Stabilization: The liver is perfused with the buffer for a stabilization period to establish a basal rate of glucose output.
-
Glucagon Stimulation: To mimic a hyperglycemic state, glucagon is added to the perfusate to stimulate glycogenolysis and increase glucose output.
-
This compound Administration: this compound is introduced into the perfusate at desired concentrations.
-
Sample Collection: Perfusate samples are collected at regular intervals from the outflow cannula.
-
Glucose Measurement: The glucose concentration in the collected samples is measured using a glucose analyzer.
-
Data Analysis: The rate of hepatic glucose production is calculated and compared between control (glucagon alone) and treated (glucagon + this compound) conditions.
In Vivo Antihyperglycemic Assessment in ob/ob Mice
Objective: To evaluate the glucose-lowering effect of orally administered this compound in a diabetic animal model.
Methodology:
-
Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes, are used.
-
Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week prior to the experiment.
-
Fasting: Mice are fasted for a predetermined period (e.g., 4-6 hours) before drug administration.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure initial blood glucose levels.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally via gavage at various doses. A control group receives the vehicle alone.
-
Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: The change in blood glucose from baseline is calculated for each group. The dose-response relationship for glucose lowering is determined.
Visualizations
Caption: Signaling pathway of glucagon-stimulated glycogenolysis and the inhibitory action of this compound.
Caption: Workflow for in vivo antihyperglycemic assessment of this compound in ob/ob mice.
Conclusion
This compound demonstrates clear antihyperglycemic potential through its potent inhibition of glycogen phosphorylase. The available data supports its mechanism of action in reducing hepatic glucose output. However, a more comprehensive understanding of its pharmacokinetic and pharmacodynamic profile, as well as long-term efficacy and safety, is required for its progression as a viable therapeutic agent for type 2 diabetes. The experimental protocols and data presented in this guide offer a foundation for researchers to build upon in the continued investigation of this compound and other compounds in its class.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: CP-316819 for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-316819 is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By targeting this enzyme, this compound effectively reduces hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and the relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in the evaluation and application of this compound as a potential therapeutic agent for type 2 diabetes.
Mechanism of Action
This compound exerts its antihyperglycemic effect by inhibiting glycogen phosphorylase. GP exists in two main isoforms: liver (PYGL) and muscle (PYGM). In the context of type 2 diabetes, the inhibition of the liver isoform is of primary interest as it is responsible for the breakdown of hepatic glycogen stores into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream.[1]
The enzyme is regulated by phosphorylation, with the active form being glycogen phosphorylase a (GPa) and the less active form being glycogen phosphorylase b (GPb).[2] this compound is an allosteric inhibitor that binds to a regulatory site on the enzyme, distinct from the active site.[2] This binding stabilizes the less active T-state of the enzyme, preventing its conversion to the more active R-state, thereby reducing glycogenolysis. A key advantage of this mechanism is that the inhibitory potency of some glycogen phosphorylase inhibitors has been shown to be greater in the presence of high glucose concentrations, potentially reducing the risk of hypoglycemia.[3]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo effects on glycogen levels and glucose metabolism in relevant animal models of type 2 diabetes.
Table 1: In Vitro Inhibitory Activity of this compound [4]
| Target Enzyme | IC50 (µM) |
| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017 |
| Human Liver Glycogen Phosphorylase a (huLGPa) | 0.034 |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment and Dose | Key Findings |
| Zucker (fa/fa) Rats | GPi819 (this compound) at 37.5 µmol/kg for 5 days | After 5 days of dosing, glycogen elevation was 1.5-fold greater in soleus muscle than in liver. |
| Wistar Rats | This compound, 3 µmol/l in perfusate for 60 min (in situ muscle perfusion) | Reduced activation of glycogen phosphorylase a by 16% at rest, 25% after 20s of maximal contraction, and 44% after 10 min of submaximal contraction.[2] |
| Rats | Treatment with this compound | Resulted in an 88 ± 3% increase in brain glycogen content.[5] |
| Obese Zucker Rats | GPi688 (a different GP inhibitor) at 125 µmol/kg | Reduced blood glucose by 23% after a 7-hour fast and showed a 7% reduction in an oral glucose tolerance test.[6] This provides a reference for the expected effects of a glycogen phosphorylase inhibitor. |
| Zucker Diabetic Fatty (fa/fa) Rats | A GSK-3 inhibitor (different mechanism) | Caused a 41% reduction in the area under the glucose curve during an oral glucose tolerance test and lowered fasting hyperglycemia by 6.0 mmol/l.[5] This serves as a comparator for glucose-lowering efficacy in this model. |
Signaling Pathways and Experimental Workflows
Glycogenolysis Signaling Pathway
The breakdown of glycogen in the liver is a critical process for maintaining blood glucose homeostasis. This pathway is primarily regulated by the hormones glucagon and epinephrine. This compound directly intervenes in this pathway by inhibiting the final enzymatic step of glycogen degradation.
Caption: Simplified signaling pathway of hepatic glycogenolysis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Evaluating the efficacy of a glucose-lowering compound like this compound in a diabetic animal model typically involves an oral glucose tolerance test (OGTT). The following diagram illustrates a standard workflow.
Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT) to evaluate this compound.
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is adapted from a standardized method for assessing glycogen phosphorylase inhibition.[4]
Objective: To determine the IC50 of this compound against glycogen phosphorylase a.
Materials:
-
Purified rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
This compound stock solution in DMSO
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of varying concentrations of this compound (dissolved in DMSO) to the wells. For the control, add 10 µL of DMSO.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and quantify the inorganic phosphate released using 130 µL of BIOMOL® Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the control and determine the IC50 value by non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
This protocol provides a general framework for conducting an OGTT in a diabetic mouse model to assess the efficacy of this compound.[6]
Objective: To evaluate the effect of oral administration of this compound on glucose tolerance in a diabetic mouse model (e.g., db/db mice or Zucker diabetic fatty rats).
Materials:
-
Diabetic mice (e.g., db/db) and lean littermate controls.
-
This compound formulation for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose).
-
Vehicle control.
-
D-glucose solution (e.g., 20% in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice overnight (approximately 16-18 hours) with free access to water.[1]
-
Record the body weight of each mouse.
-
At time t = 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood collection, administer this compound or vehicle via oral gavage. The volume is typically 10 µL/g body weight.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer a glucose challenge (e.g., 2 g/kg body weight) via oral gavage.[7]
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[7]
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the mean blood glucose concentration versus time for both the this compound treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Assessment of Hepatic Glucose Production (HGP) in a Canine Model
This protocol outlines a method to assess the effect of a compound on hepatic glucose production using a conscious dog model, which allows for direct measurement of hepatic glucose fluxes.[3]
Objective: To determine the effect of this compound on hepatic glucose production.
Materials:
-
Conscious, catheterized dogs (with catheters in the portal vein, hepatic vein, and a femoral artery).
-
[3-³H]glucose tracer.
-
Somatostatin (to suppress endogenous insulin and glucagon secretion).
-
Insulin and glucagon for infusion.
-
Glucose solution.
-
This compound formulation for infusion.
Procedure:
-
Fast the dogs overnight.
-
Begin a primed-continuous infusion of [3-³H]glucose to measure glucose turnover.
-
After a basal period for tracer equilibration, start an infusion of somatostatin to clamp pancreatic hormone secretion.
-
Infuse insulin and glucagon at fixed rates to maintain basal levels.
-
Infuse glucose to maintain euglycemia (glucose clamp).
-
After a steady-state is achieved, begin an infusion of this compound.
-
Collect arterial, portal vein, and hepatic vein blood samples at regular intervals.
-
Analyze plasma samples for glucose concentration and [³H]glucose specific activity.
-
Calculate hepatic glucose production (endogenous glucose appearance) using tracer dilution methodology. The net hepatic glucose balance can be calculated using the arteriovenous difference across the liver multiplied by hepatic blood flow.
Conclusion
This compound is a well-characterized, potent inhibitor of glycogen phosphorylase with demonstrated in vitro activity and in vivo effects on glycogen metabolism. Its mechanism of action, focused on reducing hepatic glucose production, makes it a compelling candidate for further investigation as a therapeutic agent for type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this compound. Future research should focus on obtaining more extensive dose-response data in various diabetic animal models and further exploring its long-term efficacy and safety profile.
References
- 1. Aspalathin improves hyperglycemia and glucose intolerance in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
The Neuroprotective Potential of CP-316819 in Hypoglycemic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of CP-316819, a glycogen phosphorylase inhibitor, in the context of hypoglycemia-induced neuronal damage. By augmenting the brain's glycogen stores, this compound offers a promising therapeutic strategy to mitigate the severe neurological consequences of low blood glucose levels. This document outlines the core mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols for preclinical evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Enhancing the Brain's Intrinsic Energy Reserve
The neuroprotective effects of this compound are rooted in its ability to modulate brain glycogen metabolism. Glycogen, primarily stored in astrocytes, serves as a crucial energy reserve for the brain, particularly during periods of glucose deprivation. This compound inhibits glycogen phosphorylase, the enzyme responsible for glycogen breakdown (glycogenolysis). This inhibition leads to an accumulation of glycogen in astrocytes under normal glucose conditions.[1][2]
During a hypoglycemic event, when the supply of glucose from the blood is insufficient, the brain can utilize this augmented glycogen store. The glycogen is broken down into glucose-6-phosphate and subsequently converted to lactate. This lactate is then transported from astrocytes to neurons via the astrocyte-neuron lactate shuttle (ANLS).[2] In neurons, lactate is converted back to pyruvate and enters the mitochondrial Krebs cycle to generate ATP, thus providing an alternative energy source and sustaining neuronal function and viability.[2]
Quantitative Efficacy of this compound in Preclinical Models
Studies in rodent models of insulin-induced hypoglycemia have demonstrated the significant neuroprotective potential of this compound. The key quantitative outcomes are summarized below.
| Parameter | Control Group (Saline) | This compound Treated Group | Percentage Change | Reference |
| Brain Glycogen Content | Baseline | 88 ± 3% increase | +88% | [1][2] |
| Time to Isoelectric EEG during Hypoglycemia | Baseline | 91 ± 14 minutes longer | - | [1][2] |
| Neuronal Death in Hippocampus and Cortex | Substantial neuronal death observed | Markedly reduced neuronal death | Significant Reduction | [1] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms and experimental procedures, the following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways and the general workflow for in vivo studies.
Caption: Mechanism of this compound Neuroprotection during Hypoglycemia.
Caption: Experimental Workflow for In Vivo Hypoglycemia Studies.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for studying neuroprotection in rodent models of hypoglycemia.
Animal Model and Housing
-
Species: Male Sprague Dawley rats.
-
Weight: 250-350 grams.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water, except during the pre-experimental fasting period.
Induction of Hypoglycemia
-
Fasting: Rats are fasted overnight to ensure a consistent metabolic state prior to insulin administration.
-
Insulin Administration: Hypoglycemia is induced by an intraperitoneal injection of regular human insulin. A typical dose is 10 U/kg body weight.
-
Monitoring:
-
Blood Glucose: Blood samples are taken from the tail vein at regular intervals to monitor glucose levels using a standard glucometer. The target is to achieve and maintain a state of severe hypoglycemia.
-
Electroencephalogram (EEG): EEG is continuously monitored to assess brain electrical activity. The onset of an isoelectric (flat-line) EEG indicates severe neuroglycopenia. A period of 30 minutes of isoelectric EEG is commonly used to induce significant neuronal damage.
-
-
Supportive Care: Core body temperature should be maintained at 36.5–37.5°C using a heating blanket to prevent hypothermia, which can be a confounding factor.
Drug Administration
-
Compound: this compound.
-
Dosing: A total dose of 250 mg/kg administered in three divided doses has been reported to be effective. The precise timing of administration relative to the induction of hypoglycemia should be optimized based on the pharmacokinetic profile of the compound.
-
Vehicle Control: A control group receiving an equivalent volume of the vehicle (e.g., saline) should be included in all experiments.
Quantification of Neuronal Death
-
Post-Hypoglycemia Survival: Animals are allowed to recover for 7 days following the hypoglycemic insult. This allows for the full development of histopathological changes.
-
Tissue Preparation:
-
Rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed and post-fixed in the same fixative before being transferred to a sucrose solution for cryoprotection.
-
Coronal sections (e.g., 20 µm thick) are cut on a cryostat, particularly through brain regions vulnerable to hypoglycemia such as the hippocampus and cortex.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): A standard histological stain to visualize cell morphology. Dead or dying neurons typically appear shrunken and eosinophilic (pink).
-
Fluoro-Jade B: A fluorescent stain that specifically labels degenerating neurons.
-
-
Analysis:
-
A blinded observer, unaware of the experimental groups, should perform the cell counting.
-
The number of damaged neurons is counted in predefined areas of interest (e.g., CA1 region of the hippocampus, subiculum, dentate gyrus).
-
Data are typically expressed as the mean number of degenerating neurons per microscopic field or per anatomical region.
-
Conclusion and Future Directions
This compound represents a compelling neuroprotective agent against hypoglycemia-induced brain damage. Its mechanism of action, centered on the enhancement of astrocytic glycogen stores, leverages the brain's own energy reserves to counteract the detrimental effects of glucose deprivation. The preclinical data strongly support its efficacy in prolonging neuronal function and reducing cell death.
Future research should focus on optimizing the therapeutic window for this compound administration, exploring its potential in combination with other neuroprotective strategies, and ultimately, translating these promising preclinical findings into clinical applications for at-risk patient populations, such as individuals with type 1 diabetes who are prone to severe hypoglycemic episodes.
References
CP-316819 CAS number and chemical properties.
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental protocols related to CP-316819, a potent inhibitor of glycogen phosphorylase.
Core Compound Information: this compound
This compound is a selective inhibitor of glycogen phosphorylase, an enzyme crucial for glycogenolysis.[1] Its ability to modulate glycogen metabolism has made it a valuable tool in studying metabolic diseases and neurological conditions.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 186392-43-8[1][2][3] |
| Molecular Formula | C₂₁H₂₂ClN₃O₄[2][3] |
| Molecular Weight | 415.87 g/mol [1][2] |
| IUPAC Name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide[3][4] |
| Synonyms | GPi 819[1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[2] |
| Purity | ≥98% (HPLC)[1][2] |
| Physical Form | Solid[3] |
| Storage | Store at room temperature[2] |
Mechanism of Action: Glycogen Phosphorylase Inhibition
This compound exerts its pharmacological effects by selectively inhibiting glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This process breaks down glycogen into glucose-1-phosphate, thereby providing a rapid source of glucose. This compound has been shown to inhibit both human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa) with IC₅₀ values of 0.017 µM and 0.034 µM, respectively.[2][5]
The inhibition of GP by this compound leads to an accumulation of glycogen in tissues, a characteristic that is particularly significant under normoglycemic conditions.[6][7] Interestingly, this inhibitory effect is attenuated at low glucose concentrations, allowing for the utilization of stored glycogen when glucose levels are scarce.[6][7] This glucose-dependent inhibition makes this compound a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states.
Signaling Pathway of Glycogenolysis Inhibition
Caption: Inhibition of Glycogen Phosphorylase by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on glycogen phosphorylase.
Materials:
-
Glycogen Phosphorylase Assay Kit (e.g., from Abcam or MilliporeSigma)[1][3]
-
This compound
-
DMSO
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well clear flat-bottom plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Reagent Preparation:
-
Sample Preparation:
-
For testing on purified enzyme, add 2 µL of the reconstituted glycogen phosphorylase to the designated wells.
-
For cell or tissue lysates, homogenize 50 mg of tissue or 1 x 10⁶ cells in 200 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the sample.[1][3]
-
-
Assay Protocol:
-
Add 2 µL of the this compound solution at various concentrations to the sample wells. For the positive control, add 2 µL of assay buffer.
-
Prepare a background control for each sample by adding the sample to a well without the glycogen substrate.
-
Adjust the volume in all wells to 50 µL with assay buffer.
-
Prepare a Reaction Mix containing assay buffer, glycogen, enzyme mix, developer, and substrate mix according to the kit's protocol.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.
-
-
Data Analysis:
-
Subtract the background control reading from the sample reading.
-
Calculate the rate of reaction (ΔA450/min).
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Caption: Workflow for In Vitro Glycogen Phosphorylase Inhibition Assay.
In Vivo Hypoglycemia Study in a Rat Model
This protocol describes the induction of hypoglycemia in rats and the assessment of the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO/PEG solution)
-
Insulin
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail vein lancets)
-
Anesthesia (if required for procedures)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the rats overnight before the experiment, with free access to water.
-
Administer this compound or vehicle to the respective groups of rats via an appropriate route (e.g., intraperitoneal injection or oral gavage). A typical dose of this compound used in studies is 250 mg/kg.[3]
-
-
Induction of Hypoglycemia:
-
After a set time following this compound administration (e.g., 60 minutes), induce hypoglycemia by injecting insulin (e.g., 0.75-1.0 U/kg, intraperitoneally).
-
-
Blood Glucose Monitoring:
-
Measure baseline blood glucose from the tail vein before insulin injection.
-
Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after insulin administration.
-
-
Assessment of Neurological Function (Optional):
-
If the study aims to assess neuroprotection, monitor for the onset of isoelectric EEG or other neurological endpoints.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Compare the blood glucose profiles between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
If neurological endpoints are measured, compare the time to onset between groups.
-
Caption: Workflow for In Vivo Hypoglycemia Study.
Primary Astrocyte Culture and Glycogen Content Assay
This protocol details the culture of primary astrocytes and the measurement of glycogen content following treatment with this compound.
Materials:
-
Neonatal rat pups (P1-P3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine
-
This compound
-
Glycogen assay kit
Procedure:
-
Astrocyte Isolation and Culture:
-
Isolate cortices from neonatal rat pups and mechanically dissociate the tissue.
-
Treat the tissue with trypsin to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine coated flasks in DMEM with 10% FBS and penicillin-streptomycin.
-
After 7-10 days, once the culture is confluent, shake the flasks to remove microglia and oligodendrocytes, enriching for astrocytes.
-
Re-plate the purified astrocytes for experiments.
-
-
Treatment with this compound:
-
Treat the cultured astrocytes with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours). A concentration of 10 µM has been shown to increase intracellular glycogen content.[3]
-
-
Glycogen Content Measurement:
-
Wash the cells with PBS and lyse them.
-
Measure the glycogen content in the cell lysates using a commercial glycogen assay kit. These kits typically involve the enzymatic conversion of glycogen to a product that can be measured colorimetrically or fluorometrically.
-
Normalize the glycogen content to the total protein concentration in each sample.
-
-
Data Analysis:
-
Compare the glycogen content between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Workflow for Astrocyte Glycogen Content Assay.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. mybiosource.com [mybiosource.com]
- 5. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sserc.org.uk [sserc.org.uk]
- 7. Regulation of glycogen content in primary astrocyte culture: effects of glucose analogues, phenobarbital, and methionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-316819 molecular weight and formula.
An In-depth Technical Guide to CP-316819
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, a selective glycogen phosphorylase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Molecular and Physical Properties
This compound is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for the breakdown of glycogen.[1][2][3] Its physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 415.87 g/mol | [1][2] |
| Chemical Formula | C₂₁H₂₂ClN₃O₄ | [1][2][4] |
| CAS Number | 186392-43-8 | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1][2] |
| Storage | Store at room temperature | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[3] This process breaks down glycogen into glucose-1-phosphate, thereby regulating glucose homeostasis. This compound is an allosteric inhibitor that binds to a regulatory site on the enzyme, distinct from the active catalytic site. This binding event prevents the conformational changes required for enzyme activation.
The inhibition of glycogen phosphorylase by this compound leads to a decrease in the intracellular release of glucose from glycogen stores. This mechanism is particularly relevant in tissues with significant glycogen metabolism, such as the liver, skeletal muscle, and brain astrocytes.
Biological Activity and Efficacy
This compound is a selective inhibitor of both human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa) with IC₅₀ values of 0.017 µM and 0.034 µM, respectively.[1][2] Its inhibitory action makes it a potent antihyperglycemic agent.[1][2]
Experimental Protocols
The following outlines a general methodology for an in vitro glycogen phosphorylase activity assay, based on commonly cited principles. This protocol is intended as a guideline and may require optimization for specific experimental conditions.
Objective:
To determine the inhibitory effect of this compound on glycogen phosphorylase activity in vitro.
Materials:
-
Glycogen Phosphorylase a (GPa) from rabbit muscle
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl₂, 2.5 mM)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of Glycogen Phosphorylase a in 50 mM HEPES buffer (pH 7.2) to a final concentration of 0.38 U/mL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Incubation:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 10 µL of the different concentrations of this compound solution (or DMSO for control) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Initiation of Catalytic Reaction:
-
Prepare a substrate solution containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in 50 mM HEPES buffer (pH 7.2).
-
Add 45 µL of the substrate solution to each well to start the reaction.
-
Incubate for 30 minutes at 37°C.
-
-
Phosphate Detection:
-
Add 130 µL of BIOMOL® Green reagent to each well to stop the reaction and quantify the amount of inorganic phosphate released.
-
Incubate at room temperature for 20-30 minutes.
-
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
References
The Discovery and Development of CP-316819: A Glycogen Phosphorylase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-316819 is a potent and selective, non-competitive inhibitor of glycogen phosphorylase (GP), an enzyme that plays a crucial role in the breakdown of glycogen to glucose-1-phosphate. Developed by Pfizer, this indole-2-carboxamide derivative has been investigated for its therapeutic potential, primarily as an antihyperglycemic agent for the treatment of type 2 diabetes and for its neuroprotective effects during hypoglycemia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Glycogenolysis, the breakdown of glycogen, is a critical process for maintaining glucose homeostasis. In the liver, it serves to release glucose into the bloodstream to prevent hypoglycemia, while in the brain, astrocyte-derived glycogen provides an emergency energy source for neurons. The rate-limiting step of this pathway is catalyzed by glycogen phosphorylase (GP). Inhibition of GP has emerged as a promising therapeutic strategy for conditions characterized by excessive glucose production, such as type 2 diabetes. This compound was developed as a selective inhibitor of GP to explore this therapeutic hypothesis.
Discovery and Chemical Properties
This compound, with the chemical name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a small molecule inhibitor developed by Pfizer.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₂ClN₃O₄ |
| Molecular Weight | 415.87 g/mol |
| CAS Number | 186392-43-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
This compound acts as a selective inhibitor of glycogen phosphorylase.[2][3][4][5][6] It binds to a novel allosteric site located at the subunit interface of the dimeric enzyme.[4][7] This binding site is distinct from the catalytic site, the AMP allosteric activation site, and the nucleoside inhibitor site. By binding to this novel site, this compound stabilizes the inactive T-state conformation of the enzyme, thereby preventing the conformational change to the active R-state and inhibiting its catalytic activity.[4][7] This allosteric inhibition is synergistic with glucose, another inhibitor of GP.
Signaling Pathway: Glycogenolysis Inhibition
The following diagram illustrates the glycogenolysis pathway and the point of intervention by this compound.
Caption: Glycogenolysis pathway and inhibition by this compound.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent inhibition of human glycogen phosphorylase isoforms.
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme Isoform | IC₅₀ (nM) |
| Human Skeletal Muscle GP a (huSMGPa) | 17[8][9] |
| Human Liver GP a (huLGPa) | 34[8][9] |
| Human Liver GP (alternative value) | 40[10] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the antihyperglycemic and neuroprotective effects of this compound.
Table 3: In Vivo Effects of this compound
| Animal Model | Study Type | Dose | Route | Key Findings | Reference |
| Diabetic ob/ob Mice | Antihyperglycemic | 5, 10, 25, 50 mg/kg | Oral | Dose-dependent reduction in plasma glucose by 28%, 33%, 50%, and 40% respectively. | [7] |
| Rats | Neuroprotection | 250 mg/kg (total, in 3 divided doses) | Intraperitoneal | 88 ± 3% increase in brain glycogen content.[1][2][11] | [2] |
| Rats with Insulin-Induced Hypoglycemia | Neuroprotection | 250 mg/kg (total) | Intraperitoneal | Maintained brain electrical activity 91 ± 14 min longer than controls.[1][2][11] | [2] |
Note: Information regarding the pharmacokinetics (ADME) and preclinical toxicology of this compound is limited in the publicly available literature.
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for assessing GP inhibition.
Caption: Workflow for in vitro glycogen phosphorylase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer, pH 7.2.
-
Enzyme Solution: Purified human glycogen phosphorylase a is diluted in assay buffer to the desired concentration (e.g., 0.4 U/mL).
-
Substrate Solution: Glucose-1-phosphate and glycogen are dissolved in assay buffer.
-
Test Compound: this compound is serially diluted in DMSO.
-
-
Assay Performance:
-
In a 96-well microplate, the enzyme solution is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate solution.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is terminated, and the amount of inorganic phosphate produced is quantified using a colorimetric reagent.
-
Absorbance is measured at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC₅₀ value is determined by fitting the dose-response curve using a suitable software.
-
In Vivo Hypoglycemia Model in Rats
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound during insulin-induced hypoglycemia.
Caption: Experimental workflow for the in vivo rat hypoglycemia model.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration:
-
The treatment group receives this compound, often in divided doses to achieve the total desired dose (e.g., 250 mg/kg total) via intraperitoneal (IP) injection.
-
The control group receives an equivalent volume of vehicle (e.g., saline).
-
-
Hypoglycemia Induction:
-
Following a suitable pre-treatment period to allow for drug distribution, hypoglycemia is induced by a single IP injection of insulin.
-
Blood glucose levels are monitored frequently from a tail vein to confirm hypoglycemia.
-
-
Monitoring and Outcome Measures:
-
Brain electrical activity is monitored via electroencephalography (EEG). The primary endpoint is the time from the onset of severe hypoglycemia to the cessation of electrical activity (isoelectric EEG).
-
Following the experiment, animals can be euthanized, and brain tissue collected for histological analysis to assess the extent of neuronal damage.
-
Clinical Development Status
As of the latest available information, there is no public record of this compound entering human clinical trials. The development of glycogen phosphorylase inhibitors by several pharmaceutical companies has faced challenges, and it is possible that the development of this compound was discontinued during the preclinical phase.
Conclusion
This compound is a well-characterized preclinical glycogen phosphorylase inhibitor with demonstrated efficacy in animal models of hyperglycemia and hypoglycemia-induced neuronal injury. Its unique allosteric mechanism of action provides a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states. While its clinical development appears to have been halted, the data gathered on this compound contributes significantly to the understanding of glycogen phosphorylase as a therapeutic target. Further research into the pharmacokinetics and safety profile of this class of compounds may yet unlock their therapeutic potential.
References
- 1. criver.com [criver.com]
- 2. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 10. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 11. The crystal structure of human muscle glycogen phosphorylase a with bound glucose and AMP: an intermediate conformation with T-state and R-state features - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with CP-316819
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CP-316819 for in vivo studies, focusing on its role as a glycogen phosphorylase inhibitor. The provided protocols are based on available literature and standard laboratory procedures.
Introduction
This compound is a potent and selective inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis. In vivo, this compound has been shown to increase glycogen stores, particularly in the brain, and to confer neuroprotective effects during periods of hypoglycemia. These characteristics make this compound a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Weight | 415.87 g/mol | Tocris Bioscience |
| Formula | C₂₁H₂₂ClN₃O₄ | Tocris Bioscience |
| Solubility | Soluble to 100 mM in DMSO and ethanol | Tocris Bioscience |
| IC₅₀ (huSMGPa) | 0.017 µM | Tocris Bioscience |
| IC₅₀ (huLGPa) | 0.034 µM | Tocris Bioscience |
| Storage | Store at room temperature | Tocris Bioscience |
huSMGPa: human skeletal muscle glycogen phosphorylase a; huLGPa: human liver glycogen phosphorylase a
In Vivo Effects of this compound
Studies in rat models have demonstrated the significant in vivo effects of this compound.
| Species | Route of Administration | Key Findings | Quantitative Data | Reference |
| Rat | Systemic (unspecified) | Increased brain glycogen content. | 88 ± 3% increase in brain glycogen. | [Suh et al., 2007] |
| Rat | Systemic (unspecified) | Prolonged neuronal activity during hypoglycemia. | Maintained brain electrical activity for 91 ± 14 min longer than controls. | [Suh et al., 2007] |
| Rat | Systemic (unspecified) | Reduced neuronal death following hypoglycemia. | Markedly reduced neuronal death. | [Suh et al., 2007] |
| Rat | Intracerebroventricular (icv) Infusion | Dose-dependent increase in ventromedial hypothalamic nucleus (VMN) glycogen content. | Dose-dependent amplification of basal VMN glycogen. | [Ibrahim et al., 2020] |
| Rat | Intracerebroventricular (icv) Infusion | Modulated VMN neuron AMPK activity and neurotransmitter expression during hypoglycemia. | Low dose: IIH-reversible augmentation of AMPK activity. High dose: abolished hypoglycemic adjustments. | [Ibrahim et al., 2020] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound in Rodents (General Protocol)
1. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline, or polyethylene glycol/saline mixture)
-
Syringes and needles (appropriate gauge for the route of administration and animal size)
-
Animal balance
-
Rodent restrainer (if necessary)
2. Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
For intraperitoneal (IP) injection, dilute the stock solution with sterile saline to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL in 10% DMSO, mix 100 µL of the 10 mg/mL stock with 900 µL of sterile saline.
-
Vortex the solution thoroughly to ensure it is well-mixed.
3. Administration Procedure (Intraperitoneal Injection):
-
Weigh the animal to determine the correct volume of the drug solution to inject.
-
Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, appropriate manual restraint is required.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Intracerebroventricular (ICV) Infusion of this compound in Rats
This protocol is based on the methodology described by Ibrahim et al. (2020) for investigating the central effects of this compound.
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cannula implantation
-
Infusion pump and tubing
-
Guide cannula and dummy cannula
2. Surgical Procedure (Cannula Implantation):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.
-
Implant a guide cannula into the lateral ventricle and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
3. Infusion Procedure:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Connect an infusion cannula, attached to a syringe on an infusion pump, to the guide cannula.
-
Infuse this compound (dissolved in aCSF) or vehicle at a slow, controlled rate. The specific dose and volume should be determined based on the study's objectives.
-
After the infusion, remove the infusion cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor its behavior.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Disclaimer: These protocols provide a general guideline. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and governmental regulations regarding animal welfare. It is highly recommended to consult the original research articles for more detailed methodological information.
Dosing Regimen for CP-316819 in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for CP-316819, a selective glycogen phosphorylase inhibitor, in rat models. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Summary of Dosing Regimens
This compound has been administered in rat models primarily through intraperitoneal (IP) injections and intracerebroventricular (ICV) infusions to study its effects on brain glycogen metabolism and neuronal function. The selection of a specific dosing regimen depends on the research question, the target tissue, and the desired duration of action.
Table 1: Quantitative Dosing Regimens for this compound in Rat Models
| Administration Route | Dosage | Dosing Schedule | Rat Model | Key Findings | Reference |
| Intraperitoneal (IP) | Total Dose: 250 mg/kg | Initial dose of 150 mg/kg, followed by two 50 mg/kg booster injections at 6 and 24 hours. | Conscious rats | 88% increase in brain glycogen content; selective stimulation of local glucose utilization in the brain during sensory stimulation. | [1] |
| Intracerebroventricular (ICV) | Dose-dependent (low and high doses) | Continuous infusion | Male rats | Dose-dependent effects on hypothalamic glycogen content, AMPK activity, and neurotransmitter expression.[2] | [2] |
Experimental Protocols
Intraperitoneal (IP) Administration Protocol
This protocol is designed for systemic administration of this compound to achieve widespread distribution, including penetration of the blood-brain barrier.
Materials:
-
This compound
-
Vehicle (e.g., 10% Polyethylene Glycol 200 in 0.9% saline)
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
-
Heating apparatus (e.g., water bath)
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Dosing:
-
Weigh the rat accurately to determine the correct volume of the dosing solution to administer.
-
For a total dose of 250 mg/kg administered over 24 hours, the following schedule can be used:[1]
-
Initial Dose (Time 0): Administer 150 mg/kg of this compound via intraperitoneal injection.
-
First Booster (Time + 6 hours): Administer a 50 mg/kg booster injection.
-
Second Booster (Time + 24 hours): Administer a final 50 mg/kg booster injection.
-
-
The final injection should be administered 3 hours prior to the planned metabolic or behavioral assays.[1]
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following each injection.
-
Ensure the animal has free access to food and water.
-
Intracerebroventricular (ICV) Infusion Protocol
This protocol is for the direct administration of this compound into the cerebral ventricles, bypassing the blood-brain barrier to target the central nervous system directly.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Cannula and osmotic pump system
-
Surgical instruments
Procedure:
-
Surgical Implantation of Cannula:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Perform a sterile surgery to implant a guide cannula into the desired cerebral ventricle (e.g., lateral ventricle). The coordinates for cannula placement should be determined based on a rat brain atlas.
-
Secure the cannula to the skull using dental cement.
-
-
Preparation of Infusion Solution and Osmotic Pump:
-
Dissolve this compound in a sterile vehicle such as aCSF to the desired "low" and "high" concentrations as determined by preliminary dose-response studies.
-
Prepare and prime the osmotic pump according to the manufacturer's instructions with the this compound solution.
-
-
Initiation of Infusion:
-
Connect the prepared osmotic pump to the implanted cannula.
-
The pump will deliver a continuous infusion of the compound at a predetermined rate.
-
-
Post-Surgical Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or neurological complications.
-
Allow the animal to recover fully before proceeding with experimental manipulations.
-
The study that utilized this method investigated insulin-induced hypoglycemia in male rats following the infusion.[2]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound is a selective inhibitor of glycogen phosphorylase, the key enzyme in the glycogenolysis pathway. By inhibiting this enzyme, this compound prevents the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of glycogen in tissues such as the brain and liver.
References
- 1. A glycogen phosphorylase inhibitor selectively enhances local rates of glucose utilization in brain during sensory stimulation of conscious rats: implications for glycogen turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CP-316819 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of a stock solution of CP-316819, a selective glycogen phosphorylase inhibitor. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and selective inhibitor of glycogen phosphorylase, with IC₅₀ values of 0.017 µM and 0.034 µM for human skeletal muscle and liver glycogen phosphorylase a, respectively[1][2]. Its inhibitory action prevents the breakdown of glycogen, leading to an accumulation of intracellular glycogen. This compound is a valuable tool for studying glycogen metabolism and its role in various physiological and pathological processes, including type 2 diabetes and neuronal activity during hypoglycemia[1][3].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | References |
| Molecular Weight | 415.87 g/mol | [1][2][4][5] |
| Molecular Formula | C₂₁H₂₂ClN₃O₄ | [1][2][4] |
| Purity | ≥98% | [1][2][6] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | Up to 100 mM (41.59 mg/mL) | [1][2] |
| Solubility in Ethanol | Up to 100 mM (41.59 mg/mL) | [1][2] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or ACS reagent grade Dimethyl Sulfoxide (DMSO)[7]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Step-by-Step Procedure
-
Pre-weighing Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound : Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.16 mg of this compound.
-
Calculation : Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 415.87 g/mol = 4.1587 mg
-
-
Solvent Addition : Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 4.16 mg of the compound, add 1 mL of DMSO.
-
Dissolution : Securely cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in an ultrasonic bath can aid in dissolution[4]. The resulting solution should be clear and free of particulates.
-
Aliquoting and Storage : For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage and Stability
-
Solid Compound : Store the powdered form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[4].
-
Stock Solution : Store the prepared stock solution at -80°C for up to 6 months or at -20°C for up to 1 month[4]. Avoid repeated freeze-thaw cycles.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.
-
Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Diagrams
The following diagrams illustrate the logical workflow for preparing the this compound stock solution and the key considerations in this process.
Caption: Workflow for this compound stock solution preparation.
Caption: Key relationships in preparing this compound stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 3. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. gchemglobal.com [gchemglobal.com]
CP-316819 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
CP-316819 is a potent and selective inhibitor of glycogen phosphorylase (GP), with IC₅₀ values of 17 nM and 34 nM for human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa), respectively[1][2]. As an antihyperglycemic agent, it plays a crucial role in regulating glycogen metabolism[2]. Under normal glucose conditions, this compound promotes glycogen accumulation. However, it allows for the utilization of glycogen stores when glucose levels are low[1][3]. This unique characteristic makes it a valuable tool in studying metabolic pathways and for therapeutic research, particularly in the context of type 2 diabetes and neuroprotection during hypoglycemia[2][3][4].
Solubility Data
The solubility of this compound in various solvents is a critical factor for the design and execution of in vitro and in vivo studies. The compound exhibits good solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM[2] | 40 mg/mL[5], 41.59 mg/mL |
| Ethanol | 100 mM[2] | 41.59 mg/mL |
Note: The molecular weight of this compound is 415.87 g/mol [2]. The provided solubility data is for guidance, and it is recommended to refer to the batch-specific certificate of analysis for precise values.
Experimental Protocols
1. Preparation of Stock Solutions
To prepare a stock solution of this compound, the following protocol can be used:
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), tissue culture grade[6]
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Based on the desired molarity, calculate the required mass of this compound using its molecular weight (415.87 g/mol ). For example, to prepare 1 mL of a 100 mM stock solution, 41.59 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.
-
-
Storage:
2. Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, a clear working solution can be prepared from the DMSO stock solution using co-solvents. The following is an example protocol:
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[1]
-
PEG300
-
Tween-80
-
Saline
-
Corn oil
-
-
Procedure for a PEG300/Tween-80/Saline formulation (yields ≥ 2.08 mg/mL):
-
To prepare 1 mL of the working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to reach the final volume of 1 mL and mix well.
-
-
Procedure for a Corn oil formulation (yields ≥ 2.08 mg/mL):
-
To prepare 1 mL of the working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of Corn oil and mix thoroughly until a clear solution is obtained.
-
-
Note: When preparing working solutions, it is crucial to first have a clear stock solution and then add the co-solvents sequentially[1]. The stability of these formulations for long-term dosing should be considered[1].
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate (glycogenolysis). By inhibiting this enzyme, this compound promotes the net accumulation of glycogen.
Caption: Inhibition of Glycogen Phosphorylase by this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on glycogen phosphorylase in an in vitro setting.
Caption: Workflow for an in vitro glycogen phosphorylase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP 316819 | Phosphorylase Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Protocol Online: Cached [protocol-online.org]
Application Notes and Protocols for CP-316819 in Primary Astrocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316819 is a potent and selective inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis. In the central nervous system, glycogen is almost exclusively stored in astrocytes and serves as an important energy reservoir. Inhibition of glycogen phosphorylase by this compound leads to an accumulation of glycogen within astrocytes. This modulation of astrocyte glycogen metabolism has significant implications for neuronal function and survival, particularly under conditions of metabolic stress such as hypoglycemia.[1][2] These application notes provide detailed protocols for the use of this compound in primary astrocyte cell culture to study its effects on glycogen metabolism and downstream cellular processes.
Mechanism of Action
This compound acts by inhibiting glycogen phosphorylase, thereby preventing the breakdown of glycogen into glucose-1-phosphate. This leads to a net increase in glycogen storage within astrocytes.[1][2] This accumulated glycogen can serve as a neuroprotective energy reserve, which can be utilized when glucose levels are low.[1][2]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Glycogen Content in Primary Astrocytes
| This compound Concentration (µM) | Incubation Time (hours) | Mean Glycogen Content (nmol/mg protein) | Percent Increase from Control (%) |
| 0 (Control) | 24 | 29.5 ± 1.4 | 0 |
| 1 | 24 | Data not available | Data not available |
| 10 | 24 | Data not available | Data not available |
| 50 | 24 | Significantly Increased | Data not available |
| 100 | 24 | Significantly Increased | Data not available |
Experimental Protocols
Protocol 1: Preparation of Primary Astrocyte Culture
This protocol is a generalized procedure and may require optimization based on the specific animal model and laboratory conditions.
Materials:
-
Cerebral cortices from neonatal (P1-P3) mice or rats
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Astrocyte Growth Medium)
-
Poly-D-lysine coated culture flasks (T75) and plates
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal pups according to approved animal protocols.
-
Dissect the cerebral cortices in ice-cold HBSS.
-
Mince the tissue and transfer to a conical tube containing 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize trypsin with an equal volume of Astrocyte Growth Medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Astrocyte Growth Medium and plate onto Poly-D-lysine coated T75 flasks.
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to remove microglia and oligodendrocyte precursor cells.
-
The remaining adherent cells are primarily astrocytes and can be subcultured for experiments.
Protocol 2: Treatment of Primary Astrocytes with this compound
Materials:
-
Confluent primary astrocyte cultures
-
This compound
-
Sterile water or DMSO (for stock solution)
-
Astrocyte Growth Medium
Procedure:
-
Prepare a 10x stock solution of this compound in sterile water or DMSO.
-
Plate primary astrocytes in the desired format (e.g., 6-well or 24-well plates) and allow them to reach 80-90% confluency.
-
Aspirate the old medium and replace it with fresh Astrocyte Growth Medium containing the desired final concentration of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (water or DMSO).
-
Incubate the cells for 24 hours at 37°C with 5% CO2.
-
After the incubation period, proceed with downstream assays such as glycogen content measurement or cell viability analysis.
Protocol 3: Measurement of Glycogen Content
Materials:
-
This compound treated and control astrocytes
-
Phosphate Buffered Saline (PBS), ice-cold
-
0.02 N HCl
-
Amyloglucosidase solution
-
Glucose assay kit
-
BCA Protein Assay Kit
Procedure:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 0.02 N HCl and sonicate briefly.
-
Divide the lysate into two aliquots. To one aliquot, add amyloglucosidase to digest the glycogen to glucose. The other aliquot will be used to measure endogenous glucose.
-
Incubate both aliquots at 37°C for 2 hours.
-
Measure the glucose concentration in both aliquots using a glucose assay kit.
-
The glycogen content is calculated by subtracting the endogenous glucose from the total glucose (after amyloglucosidase digestion).
-
Measure the protein concentration of the cell lysate using a BCA protein assay kit.
-
Normalize the glycogen content to the total protein concentration (nmol glycogen/mg protein).
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
This compound treated and control astrocytes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
After the 24-hour treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for studying this compound in primary astrocytes.
Caption: this compound inhibits glycogenolysis, increasing glycogen stores.
References
- 1. researchgate.net [researchgate.net]
- 2. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Glycogen Phosphorylase Activity Assay with CP-316819
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby providing a readily available source of glucose for cellular energy.[1][2] This enzyme exists in two interconvertible forms: the highly active phosphorylated glycogen phosphorylase a (GPa) and the less active dephosphorylated glycogen phosphorylase b (GPb).[1][3] Due to its central role in glucose homeostasis, GP is a key therapeutic target for the management of type 2 diabetes.[2][4]
CP-316819 is a potent and selective inhibitor of glycogen phosphorylase.[5][6][7] It binds to a regulatory site on the enzyme, distinct from the catalytic site, and prevents its activation.[8] This inhibitory action makes this compound a valuable tool for studying the physiological roles of glycogen phosphorylase and for the development of antihyperglycemic agents.[5][6]
These application notes provide a detailed protocol for conducting an in vitro glycogen phosphorylase activity assay to evaluate the inhibitory potential of this compound.
Data Presentation
The inhibitory activity of this compound on glycogen phosphorylase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against different isoforms of glycogen phosphorylase.
| Enzyme Isoform | IC50 Value | Reference |
| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 nM | [5][7][9] |
| Human Liver Glycogen Phosphorylase a (huLGPa) | 34 nM | [5][7][9] |
| Human Liver Glycogen Phosphorylase A | 40 nM | [10][11] |
Signaling Pathway
The following diagram illustrates the central role of glycogen phosphorylase in glycogenolysis and the inhibitory action of this compound.
Caption: Inhibition of Glycogenolysis by this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro glycogen phosphorylase activity assay with this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP 316819 | CAS:186392-43-8 | Selective glycogen phosphorylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for CP-316819 in Cellular Glycogenolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316819 is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1] By inhibiting GP, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of intracellular glycogen. This makes it a valuable tool for studying the role of glycogen metabolism in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to inhibit glycogenolysis in cell culture, including recommended concentrations, treatment times, and methods for assessing its effects.
Mechanism of Action
This compound is an allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme. It binds to a regulatory site on the enzyme, distinct from the catalytic site, inducing a conformational change that leads to its inactivation.[2] This inhibition prevents the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen, thereby halting the release of glucose-1-phosphate.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 Value |
| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 nM[3] |
| Human Liver Glycogen Phosphorylase a (huLGPa) | 34 nM[3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Cultured Astrocytes | 10 µM | 24 hours | Significant increase in intracellular glycogen content. | [1] |
| Isolated Rat Hepatocytes (using CP-91149, a similar compound) | 10 - 100 µM | 60 minutes | Inhibition of glucagon-stimulated glycogenolysis. | [4] |
Signaling Pathway of Glycogenolysis Inhibition by this compound
Caption: this compound inhibits the active form of glycogen phosphorylase (GPa).
Experimental Protocols
Protocol 1: Inhibition of Glycogenolysis in Cultured Cells (General Protocol)
This protocol provides a general framework for treating cultured cells with this compound and can be adapted for various cell lines.
Materials:
-
This compound (Tocris, MedChemExpress, etc.)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Glycogen assay kit (e.g., from Abcam, Sigma-Aldrich)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). A vehicle control (medium with the same concentration of DMSO) should be included.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours). A 24-hour incubation has been shown to be effective in astrocytes.[1]
-
-
Induction of Glycogenolysis (Optional): To measure the inhibition of stimulated glycogenolysis, cells can be treated with a glycogenolytic agent (e.g., glucagon for hepatocytes) for a short period (e.g., 30-60 minutes) before harvesting.
-
Cell Lysis and Glycogen Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the protocol of the chosen glycogen assay kit.
-
Determine the glycogen content in the cell lysates. The assay typically involves the enzymatic conversion of glycogen to glucose, which is then quantified colorimetrically or fluorometrically.
-
Protocol 2: Measurement of Glycogen Phosphorylase Activity in Cell Lysates
This protocol allows for the direct measurement of glycogen phosphorylase activity in cells treated with this compound.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Lysis buffer for enzyme activity assays.
-
Glycogen phosphorylase activity assay kit or reagents (including glucose-1-phosphate, glycogen, and a detection system for the product).
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a buffer that preserves enzyme activity.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., BCA assay).
-
Enzyme Activity Assay:
-
Perform the glycogen phosphorylase activity assay according to the manufacturer's instructions or a published protocol. The assay measures the rate of conversion of glucose-1-phosphate to glycogen or the phosphorolysis of glycogen.
-
Normalize the enzyme activity to the total protein concentration.
-
Compare the activity in this compound-treated cells to that in vehicle-treated control cells.
-
Experimental Workflow Visualization
Caption: Workflow for evaluating this compound's effect on cellular glycogenolysis.
Logical Relationship Diagram
Caption: Relationship between this compound action and measurable outcomes.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure complete dissolution before preparing working solutions.
-
Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the chosen concentrations of this compound are not cytotoxic to the cells.
-
Off-target Effects: As with any pharmacological inhibitor, the potential for off-target effects should be considered. Appropriate controls are essential for interpreting the results.
-
Optimization: The optimal concentration of this compound and the treatment duration may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
References
Application of CP-316819 in Studying Brain Energy Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316819, a potent and selective inhibitor of glycogen phosphorylase (GP), has emerged as a critical pharmacological tool for investigating the role of brain glycogen in energy metabolism and neuroprotection. Brain glycogen, primarily stored in astrocytes, serves as an energy reservoir that can be mobilized during periods of high energy demand or metabolic stress, such as hypoglycemia and ischemia. By inhibiting the breakdown of glycogen, this compound allows for the experimental manipulation of brain glycogen levels, providing valuable insights into its physiological and pathological significance. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound exerts its effect by inhibiting glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis.[1] This inhibition leads to an accumulation of glycogen within astrocytes under normoglycemic conditions. A noteworthy characteristic of this compound is that its inhibitory effect is attenuated at low glucose concentrations, permitting the utilization of the stored glycogen when glucose availability is limited.[2] This unique property makes it an invaluable tool for studying the neuroprotective effects of elevated brain glycogen stores during metabolic crises.
Signaling Pathway of this compound in Astrocytes
References
- 1. Prevention of acute/severe hypoglycemia-induced neuron death by lactate administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-316819: A Tool for Modulating Glycogen Stores in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-316819 is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. By inhibiting GP, this compound effectively blocks the degradation of glycogen, leading to an accumulation and increase in glycogen stores within cells. This makes this compound a valuable pharmacological tool for studying the roles of glycogen metabolism in various physiological and pathological states, particularly in skeletal muscle. These application notes provide detailed protocols for utilizing this compound to modulate glycogen stores in both in vitro and in vivo skeletal muscle models.
Mechanism of Action
This compound exerts its effect by binding to the allosteric inhibitor site on glycogen phosphorylase, preventing the enzyme's conformational change to its active form. This inhibition is competitive with the allosteric activator AMP. The primary consequence of GP inhibition is the net accumulation of glycogen within the cell, as the rate of glycogen synthesis by glycogen synthase exceeds the rate of breakdown.
Signaling Pathway of Glycogenolysis Inhibition by this compound
Caption: Inhibition of glycogenolysis by this compound.
Quantitative Data
The following tables summarize the known quantitative data for this compound and the expected outcomes based on studies with similar glycogen phosphorylase inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Enzyme Isoform | Value | Reference |
| IC₅₀ | Human | Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017 µM | |
| IC₅₀ | Human | Liver Glycogen Phosphorylase a (huLGPa) | 0.034 µM |
Table 2: In Vivo Effects of Glycogen Phosphorylase Inhibitors on Glycogen Content
| Compound | Animal Model | Tissue | Dosage | Treatment Duration | % Increase in Glycogen (approx.) | Reference |
| This compound | Rat | Brain | 250 mg/kg (i.p. in divided doses) | Not Specified | 88% | [1] |
| GPi688 | Zucker Rat | Liver | 125 µmol/kg | 4 hours | ~50% | |
| This compound analogue | Rat | Skeletal Muscle | 3 µmol/L (perfusion) | Not Specified | Modest reduction in lactate production, implying GP inhibition | [2] |
Experimental Protocols
In Vitro Modulation of Glycogen Stores in C2C12 Myotubes
This protocol describes the treatment of differentiated C2C12 mouse myotubes with this compound to induce glycogen accumulation.
Materials:
-
C2C12 myoblasts
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
This compound (Tocris Bioscience or equivalent)
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
Reagents for glycogen content assay (see Protocol 3)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum and 1% Penicillin-Streptomycin when cells reach ~80-90% confluency.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO only) should be included.
-
Remove the old medium from the differentiated C2C12 myotubes and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours).
-
-
Harvesting and Glycogen Measurement:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells for glycogen content analysis as described in Protocol 3.
-
Workflow for In Vitro C2C12 Experiment
References
- 1. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skeletal Muscle Glycogen Content at Rest and During Endurance Exercise in Humans: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Infusion of CP-316819
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intracerebroventricular (ICV) infusion of CP-316819 in a rat model. This document includes surgical procedures, drug preparation, and downstream analysis techniques to investigate the effects of this glycogen phosphorylase inhibitor on brain metabolism and related signaling pathways.
Introduction
This compound is a selective inhibitor of glycogen phosphorylase, the enzyme responsible for glycogenolysis. By inhibiting this enzyme, this compound leads to an accumulation of glycogen in tissues, including the brain. Research suggests that modulating brain glycogen levels may have significant implications for neuronal energy homeostasis and may be a therapeutic target for metabolic and neurodegenerative diseases. The following protocols are designed to facilitate further research into the central effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration as reported in preclinical studies.
Table 1: Effects of this compound on Brain Glycogen Content
| Treatment | Animal Model | Administration Route | Dose | Change in Brain Glycogen Content | Reference |
| This compound | Rat | Systemic | 250 mg/kg (divided doses) | 88 ± 3% increase | [1][2] |
| This compound | Rat | Intracerebroventricular | Low Dose (2.5 mg/24h) | Dose-dependent amplification | [3][4] |
| This compound | Rat | Intracerebroventricular | High Dose (10.0 mg/24h) | Dose-dependent amplification | [4] |
Table 2: Dose-Dependent Effects of ICV Infusion of this compound on AMPK Activity in the Ventromedial Hypothalamic Nucleus (VMN) of Rats
| Condition | Low Dose (2.5 mg/24h) | High Dose (10.0 mg/24h) | Reference |
| Basal | --- | --- | [3][4] |
| GABA Neurons | Augmentation of AMPK activity | Abolished hypoglycemic adjustments | [3][4] |
| SF-1 Neurons | Suppressed basal SF-1 expression | Unchanged basal SF-1 expression | [3] |
| Insulin-Induced Hypoglycemia | [3][4] | ||
| GABA Neurons | Reversal of AMPK activation | Prevention of AMPK activation | [3][4] |
| SF-1 Neurons | AMPK refractoriness | AMPK refractoriness | [3] |
| Nitrergic Neurons | Stimulated nNOS protein | Inhibited nNOS protein, decreased pAMPK | [3][4] |
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Infusion of this compound
This protocol details the surgical implantation of a guide cannula into the lateral ventricle of a rat for the continuous infusion of this compound via an osmotic pump.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Alzet osmotic pumps (Model 2001D or equivalent)
-
Alzet Brain Infusion Kit
-
Stereotaxic apparatus for rats
-
Anesthesia machine with isoflurane
-
Surgical tools (scalpel, forceps, drills, etc.)
-
Dental cement
-
Analgesics (e.g., buprenorphine) and antibiotics
-
Heating pad
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used. Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance) and place it in the stereotaxic apparatus.
-
Surgical Site Preparation: Shave the head and clean the surgical area with an antiseptic solution. Apply ophthalmic ointment to the eyes to prevent drying.
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda. For the lateral ventricle, use the following coordinates relative to bregma: Anterior-Posterior (AP): -0.8 mm; Medial-Lateral (ML): ±1.5 mm; Dorsal-Ventral (DV): -3.5 mm from the skull surface.
-
Drill a small hole at the target coordinates.
-
Implant the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
-
Drug and Pump Preparation:
-
Dissolve this compound in DMSO to the desired concentration. The vehicle control will be 100% DMSO.
-
Prepare two doses:
-
Low Dose: To deliver 2.5 mg over 24 hours.
-
High Dose: To deliver 10.0 mg over 24 hours.
-
-
Fill the Alzet osmotic pumps with the prepared this compound solution or vehicle according to the manufacturer's instructions.
-
-
Pump Implantation and Connection:
-
Create a subcutaneous pocket on the back of the rat.
-
Implant the filled osmotic pump into the pocket.
-
Connect the pump to the guide cannula using the provided tubing.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer analgesics and antibiotics as per veterinary guidelines.
-
House the animals individually and monitor them for recovery, including food and water intake, and signs of pain or infection.
-
Brain Tissue Collection and Glycogen Content Measurement
Procedure:
-
Following the infusion period, euthanize the rats via an approved method that preserves brain tissue integrity (e.g., focused microwave irradiation or rapid decapitation followed by immediate freezing in liquid nitrogen).
-
Dissect the brain region of interest (e.g., hypothalamus, hippocampus).
-
To measure glycogen content, homogenize the tissue in a suitable buffer.
-
Use a commercial glycogen assay kit (e.g., fluorometric or colorimetric) following the manufacturer's protocol. The principle involves the enzymatic breakdown of glycogen to glucose, which is then measured.
Western Blot for Phosphorylated Tau
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated tau levels to total tau or a loading control like β-actin.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracerebroventricular infusion of this compound in rats.
Proposed Signaling Pathway
Note: The direct effect of this compound on the GSK-3β/Tau pathway has not been definitively established in the reviewed literature. The following diagram is a proposed pathway based on the known roles of glycogen metabolism in neurodegenerative models and the established role of GSK-3β in tau phosphorylation. Further research is required to validate this specific pathway in the context of this compound administration.
Recent studies suggest a link between altered glycogen metabolism and tau pathology. In models of tauopathy, there is an accumulation of neuronal glycogen. Enhancing glycogen breakdown, by overexpressing glycogen phosphorylase, has been shown to be neuroprotective. This effect is thought to be mediated by shunting glucose into the pentose phosphate pathway, which reduces oxidative stress. While this compound inhibits glycogen phosphorylase, leading to glycogen accumulation, its downstream effects on tau phosphorylation are not yet fully elucidated. GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau, a key event in the pathogenesis of Alzheimer's disease and other tauopathies.
Caption: Proposed signaling pathway of this compound and its potential link to tau phosphorylation.
References
- 1. Neuronal glycogen metabolism linked to dementia protection [longevity.technology]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CP-316819 instability in solution.
Welcome to the technical support center for CP-316819. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound and to troubleshoot common issues, such as instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent inhibitor of glycogen phosphorylase (GP).[1][2] It targets both the human skeletal muscle (huSMGPa) and liver (huLGPa) isoforms of the enzyme, preventing the breakdown of glycogen into glucose-1-phosphate.[1] This action makes it a valuable tool for studying glycogen metabolism and its role in various physiological and pathological states, including type 2 diabetes and neuronal energy homeostasis.[1][3]
Q2: What are the recommended storage conditions for this compound?
Storage conditions can vary slightly by supplier, so it is crucial to consult the product-specific datasheet. However, general guidelines are as follows:
| Format | Storage Temperature | Typical Stability | Key Considerations |
| Solid Powder | -20°C | ≥ 3 years[2][4] | Some suppliers state storage at Room Temperature is acceptable.[1] Always follow the recommendation on your vial. |
| In Solvent (Stock Solution) | -80°C or -20°C | Up to 6 months at -80°C; up to 1 month at -20°C.[2] | Aliquot solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] |
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in common organic solvents. When preparing stock solutions, it is essential to use high-quality, anhydrous-grade solvents.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM to 125 mg/mL[1][2] | [1][2] |
| Ethanol | 100 mM | [1] |
Note: The use of newly opened, non-hygroscopic DMSO is recommended, as absorbed water can significantly impact the solubility and stability of the product.[2]
Troubleshooting Guide: Solution Instability
Users may occasionally observe precipitation or cloudiness when preparing working solutions of this compound. This is often due to the compound's lower solubility in aqueous buffers compared to organic stock solvents.
Q4: My this compound solution precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue known as "salting out." The high concentration of the compound in the organic stock solution crashes out when introduced to the aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to avoid cellular toxicity (typically <0.5%).
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help keep the compound in solution.
-
Warm the Solution: Gently warming the final solution (e.g., to 37°C) may help redissolve small amounts of precipitate. Do not overheat, as this can cause degradation.[5]
-
Check Buffer Composition: High salt concentrations or certain buffer components can reduce the solubility of small molecules.[6] Consider if your buffer composition can be modified.
Caption: Troubleshooting workflow for this compound precipitation.
Q5: What other factors can contribute to the degradation or instability of this compound in solution?
Beyond solubility issues, several environmental and chemical factors can affect the stability of small molecules like this compound.[7][8]
-
pH: Most drugs are most stable in a pH range of 4-8.[5] Significant deviations into highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Light Exposure: Protect stock solutions from direct, prolonged light exposure by using amber vials or wrapping tubes in foil. Some compounds are sensitive to specific wavelengths of light.
-
Oxidation: The presence of oxidizing agents in your buffer or solvent can lead to degradation. Ensure high-purity reagents are used.[7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][8] Store stock solutions at the recommended low temperatures and avoid leaving them at room temperature for extended periods.
Caption: Key factors influencing the stability of this compound.
Experimental Protocols & Signaling
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (Molecular Weight: ~415.9 g/mol )[4]
-
Anhydrous, high-purity DMSO[2]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Methodology:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh a desired amount of the compound (e.g., 1 mg). For a 1 mg sample, the required volume of DMSO for a 10 mM stock is calculated as follows: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.01 mol/L * 415.9 g/mol )) * 1,000,000 µL/L ≈ 240.4 µL
-
Dissolve: Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mix: Vortex or sonicate the solution gently until the solid is completely dissolved. The solution should be clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in amber vials. Store immediately at -80°C for long-term stability.[2]
Signaling Pathway: Inhibition of Glycogenolysis
This compound acts by directly inhibiting Glycogen Phosphorylase, the rate-limiting enzyme in glycogenolysis. This prevents the mobilization of glucose from glycogen stores, thereby increasing intracellular glycogen content.[2][4] This can impact downstream energy-sensing pathways, such as the AMPK pathway.[3]
Caption: Mechanism of action of this compound in the glycogenolysis pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
Optimizing CP-316819 concentration for maximum inhibition.
This guide provides technical support for researchers, scientists, and drug development professionals using CP-316819, a selective inhibitor of glycogen phosphorylase. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your experiments for maximum and reliable inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective, cell-permeable inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. It binds to the inhibitor site of GP, preventing the breakdown of glycogen into glucose-1-phosphate. This leads to an accumulation of glycogen within cells. It has been shown to be effective against both human skeletal muscle (huSMGPa) and liver (huLGPa) isoforms of the enzyme.[1]
Q2: How should I prepare and store this compound? A2: The solid compound should be stored at room temperature. For experimental use, it is recommended to prepare concentrated stock solutions in DMSO or ethanol, where it is soluble up to 100 mM.[1] Aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for in vitro experiments? A3: The optimal concentration depends on the cell type and experimental conditions. Based on published data in primary astrocyte cultures, a starting range of 1 µM to 30 µM is recommended for dose-response studies.[2] A significant increase in glycogen content was observed in astrocytes following a 24-hour incubation within this range.[2] Always perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How long should I incubate cells with this compound? A4: An incubation period of 24 hours has been shown to be effective for significantly increasing intracellular glycogen stores in cultured astrocytes.[2] However, the optimal time may vary depending on the cell type's metabolic rate and the experimental endpoint. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the ideal incubation period.
Q5: Are there any known off-target effects or special considerations for this compound? A5: A critical consideration is that the inhibitory activity of this compound on glycogen phosphorylase in astrocytes is glucose-dependent. The inhibitory effect is observed under normoglycemic conditions but is lost at low glucose concentrations, allowing glycogenolysis to proceed.[2][3] This is a crucial factor for experimental design and data interpretation. Researchers should always maintain adequate glucose levels in the culture medium during experiments aimed at inhibiting glycogenolysis, unless studying the effects of hypoglycemia is the primary goal.
Troubleshooting Guide
Problem: No observable inhibition of glycogenolysis or increase in glycogen content.
| Possible Cause | Recommended Solution |
| 1. Sub-optimal Inhibitor Concentration | Perform a dose-response experiment. Test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the EC50 for your specific cell line and experimental conditions. |
| 2. Low Glucose in Culture Medium | The inhibitory effect of this compound can be diminished in low-glucose conditions.[2][3] Ensure your cell culture medium contains a sufficient glucose concentration (e.g., standard 5 mM to 25 mM) throughout the experiment. |
| 3. Degraded this compound Stock | Prepare a fresh stock solution from the solid compound. Avoid multiple freeze-thaw cycles by storing the stock solution in single-use aliquots at -20°C or -80°C. |
| 4. Insufficient Incubation Time | Increase the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration for observing the desired effect. |
| 5. Issues with Assay Method | Verify your assay for measuring glycogen content or glycogen phosphorylase activity. Include positive and negative controls to ensure the assay is performing correctly. |
Problem: High cell toxicity or death observed after treatment.
| Possible Cause | Recommended Solution |
| 1. Inhibitor Concentration Too High | High concentrations of any compound can be toxic. Perform a cell viability assay (e.g., MTT, resazurin) with a range of this compound concentrations to determine the cytotoxic threshold for your cells.[4][5][6][7] |
| 2. Solvent Toxicity | The solvent (e.g., DMSO) can be toxic to cells at certain concentrations. Include a "vehicle control" in your experiment (cells treated with the same concentration of solvent used to deliver the inhibitor) to assess solvent-induced toxicity. Aim to keep the final DMSO concentration below 0.5%. |
Data Summary Tables
Table 1: Physicochemical and Inhibitory Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 415.87 g/mol | [1] |
| Formula | C₂₁H₂₂ClN₃O₄ | [1] |
| CAS Number | 186392-43-8 | [1] |
| Solubility | ≤100 mM in DMSO; ≤100 mM in Ethanol | [1] |
| IC₅₀ (huSMGPa) | 0.017 µM (17 nM) | [1] |
| IC₅₀ (huLGPa) | 0.034 µM (34 nM) | [1] |
huSMGPa: human Skeletal Muscle Glycogen Phosphorylase a; huLGPa: human Liver Glycogen Phosphorylase a
Table 2: Recommended Starting Points for In Vitro Experiments
| Parameter | Recommendation | Notes |
| Stock Solution | 10-50 mM in DMSO | Store in aliquots at -80°C. |
| Dose-Response Range | 0.1 µM - 50 µM | To determine optimal non-toxic concentration. |
| Effective Concentration | 1 µM - 30 µM | Based on astrocyte culture data.[2] |
| Incubation Time | 24 hours | Effective for glycogen accumulation.[2] |
| Vehicle Control | Match solvent concentration | Final DMSO concentration should ideally be <0.5%. |
| Culture Medium | Glucose-replete | Crucial for observing inhibitory activity.[2][3] |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder (MW: 415.87 g/mol ).
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 20 mM stock, add 1.202 mL of DMSO to 1 mg of this compound).
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Determining Optimal Concentration via Dose-Response and Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell type to reach ~70-80% confluency at the end of the experiment.
-
Preparation of Dilutions: Prepare serial dilutions of this compound in your complete cell culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method like an MTT or resazurin-based assay following the manufacturer's instructions. This will help identify the cytotoxic threshold.
-
Endpoint Assay: In a parallel plate, perform your functional assay (e.g., measure intracellular glycogen content) to determine the effective concentration for glycogen phosphorylase inhibition.
-
Analysis: Plot cell viability (%) vs. log[concentration] and glycogen content vs. log[concentration]. Select the optimal concentration that provides maximum inhibition with minimal cytotoxicity.
Protocol 3: General Protocol for Measuring Glycogen Phosphorylase Inhibition
-
Cell Lysis: After treating cells with this compound as determined in Protocol 2, wash the cells with ice-cold PBS. Lyse the cells using an appropriate assay buffer (often provided in commercial kits) and centrifugation to collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.
-
Activity Assay: Use a commercial colorimetric or fluorometric glycogen phosphorylase activity assay kit. These kits typically measure the production of glucose-1-phosphate from glycogen.
-
Procedure: Add a standardized amount of protein from each cell lysate to the wells of a microplate. Prepare the reaction mix as per the kit's instructions (typically containing glycogen, developer, and enzyme mix).
-
Measurement: Incubate the plate for the recommended time and measure the absorbance or fluorescence at the specified wavelength.
-
Calculation: Calculate the glycogen phosphorylase activity, normalizing to the total protein concentration. Compare the activity in this compound-treated samples to the vehicle control to determine the percent inhibition.
References
- 1. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Potential off-target effects of CP-316819 in cell-based assays.
Welcome to the technical support center for CP-316819. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays and to troubleshoot potential off-target effects or unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis. It has been shown to inhibit both the human skeletal muscle (huSMGPa) and liver (huLGPa) isoforms of the enzyme in the nanomolar range. By blocking the breakdown of glycogen into glucose-1-phosphate, this compound leads to an accumulation of intracellular glycogen.[1][2]
Q2: I'm observing unexpected changes in cell viability and proliferation after treating my cells with this compound. Is this an off-target effect?
While a direct cytotoxic off-target effect has not been reported, significant metabolic shifts due to the inhibition of glycogenolysis can indirectly impact cell health and proliferation. Consider the following possibilities before concluding an off-target effect:
-
Energy Crisis: In cell types highly dependent on glycogenolysis for energy, especially under low glucose conditions or high metabolic demand, inhibiting this pathway can lead to a rapid depletion of ATP, inducing cell stress or death.
-
High Compound Concentration: At concentrations significantly above the IC50 for glycogen phosphorylase, the risk of non-specific effects increases. It is crucial to perform a dose-response analysis to determine the optimal concentration for your cell type.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically <0.5%, but ideally <0.1%). Always include a vehicle-only control in your experiments.
-
Prolonged Inhibition: Long-term inhibition of glycogen phosphorylase can lead to excessive glycogen accumulation, which in some contexts has been associated with cellular stress and adverse effects similar to glycogen storage diseases.[3]
Q3: My experimental results show alterations in AMPK and other metabolic signaling pathways. Is this compound directly inhibiting these kinases?
Currently, there is no direct evidence to suggest that this compound inhibits other kinases. The observed changes in pathways like AMPK are more likely a downstream consequence of its on-target activity. Here's a possible explanation:
-
On-Target Downstream Effect: Glycogen phosphorylase inhibition alters the cellular energy state. A decrease in glucose derived from glycogen can lead to an increase in the AMP:ATP ratio, which is a primary activator of AMPK. Studies have shown that this compound can modulate AMPK activity in a dose-dependent manner, secondary to its effect on glycogen metabolism.[4]
Q4: How can I confirm that the observed cellular phenotype is a direct result of glycogen phosphorylase inhibition?
To confirm that your observations are on-target, consider the following control experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of glycogen phosphorylase in your cells. If the phenotype of the genetically modified cells mimics the effect of this compound treatment, this provides strong evidence for an on-target effect.
-
Glycogen Rescue Experiment: If the observed phenotype is due to a lack of glycogenolysis, supplementing the media with a readily usable energy source like glucose may rescue the effect.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Ensure consistency in cell passage number, seeding density, and growth phase.
-
Use the same lot of reagents (e.g., serum, media) for a set of related experiments.
-
Prepare fresh stock solutions of this compound, as the compound may degrade over time.
-
Issue 2: High levels of cell death observed at expected effective concentrations.
-
Possible Cause: High sensitivity of the cell line to glycogenolysis inhibition or solvent toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for your specific cell line and endpoint. Use the lowest effective concentration that produces the desired on-target effect.
-
Run a Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to rule out solvent toxicity.
-
Check Media Glucose Levels: Ensure that the glucose concentration in your culture media is not limiting, as this can exacerbate the effects of glycogen phosphorylase inhibition.
-
Quantitative Data
Table 1: On-Target Potency of this compound
| Target Enzyme | IC50 (nM) | Reference |
| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 | |
| Human Liver Glycogen Phosphorylase a (huLGPa) | 34 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for AMPK Activation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control for AMPK activation (e.g., AICAR).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal to determine the change in AMPK activation.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Interplay between GP inhibition and AMPK signaling.
References
- 1. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged inhibition of glycogen phosphorylase in livers of Zucker Diabetic Fatty rats models human glycogen storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in experiments with CP-316819.
This center provides researchers, scientists, and drug development professionals with essential information to minimize variability and troubleshoot experiments involving the glycogen phosphorylase inhibitor, CP-316819.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] It binds to the dimer interface of the enzyme, stabilizing an inactive conformation and preventing the breakdown of glycogen into glucose-1-phosphate.[3][4] This leads to an accumulation of intracellular glycogen.[5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol. For long-term storage, the solid compound should be stored at room temperature. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.
Q3: What are the typical working concentrations and IC₅₀ values for this compound?
A3: The effective concentration is highly dependent on the experimental system, particularly the glucose concentration. The inhibitory effect of this compound is significantly enhanced by the presence of glucose.[7] In vitro IC₅₀ values are in the nanomolar range. Always perform a dose-response curve for your specific cell line or enzyme preparation to determine the optimal concentration.
Q4: Is the inhibitory activity of this compound dependent on other factors?
A4: Yes, a critical factor is the presence of glucose. One study noted that a similar indole-carboxamide inhibitor, CP-91149, is 5- to 10-fold less potent in the absence of glucose.[7] Therefore, variability in glucose concentration in your cell culture medium or assay buffer can be a major source of inconsistent results. Experiments should be designed with tightly controlled glucose levels.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High variability or inconsistent results between experiments.
-
Question: My results with this compound are not reproducible. What are the common causes?
-
Answer: Variability can stem from several factors related to compound handling, experimental setup, and biological conditions. Follow this guide to identify the potential source of the inconsistency.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent results.
Issue 2: Lower than expected efficacy or no effect.
-
Question: this compound is not inhibiting glycogenolysis in my assay. Why might this be?
-
Answer: This issue often relates to the compound's activity, the assay conditions, or the biological state of the cells.
| Possible Cause | Explanation | Recommended Solution |
| Compound Degradation | The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stocks to minimize freeze-thaw cycles. |
| Insufficient Glucose | The inhibitory potency of this compound is highly dependent on glucose concentration. Low glucose levels in the assay buffer or media can drastically reduce its effectiveness.[7] | Ensure glucose concentrations are physiological and consistent across all experiments. Consider testing a range of glucose concentrations. |
| Suboptimal Concentration | The IC₅₀ can vary significantly between cell types and assay formats. The concentration used may be too low for your specific system. | Perform a full dose-response curve (e.g., from 1 nM to 100 µM) to determine the EC₅₀ in your model. |
| Rapid Glycogen Turnover | In some cell types or under certain metabolic states, the rate of glycogen synthesis and degradation may be extremely high, masking the effect of the inhibitor. | Measure glycogen levels at multiple time points to understand the dynamics in your system. Ensure the endpoint measurement is timed appropriately. |
| Poor Cell Permeability | While generally cell-permeable, specific cell types might have lower uptake, reducing the effective intracellular concentration. | Although direct data for this compound is limited, if permeability is suspected, consider extending incubation times or using permeabilization agents in biochemical assays (not for live cells). |
Issue 3: Evidence of cytotoxicity or off-target effects.
-
Question: I'm observing unexpected cell death or phenotypes inconsistent with glycogen phosphorylase inhibition. What should I do?
-
Answer: While this compound is selective, high concentrations or specific cellular contexts can lead to off-target effects or cytotoxicity.
| Possible Cause | Explanation | Recommended Solution |
| High Concentration | Concentrations significantly above the EC₅₀ for glycogen phosphorylase inhibition may engage other targets, leading to toxicity. | 1. Confirm On-Target Effect: Measure glycogen accumulation at your working concentration. 2. Viability IC₅₀: Determine the concentration at which 50% cytotoxicity is observed and work well below this limit. 3. Use Lowest Effective Dose: Use the lowest concentration that gives the desired on-target effect. |
| Off-Target Activity | Publicly available kinome-wide screening data for this compound is not readily available. However, like many small molecules, it may have unidentified secondary targets. | 1. Phenotypic Comparison: Use a structurally different glycogen phosphorylase inhibitor. If the unexpected phenotype persists, it is more likely an on-target effect. If it disappears, it suggests an off-target effect specific to this compound. 2. Pathway Analysis: Analyze key signaling pathways (e.g., apoptosis, stress response) via Western blot or other methods to identify unintended pathway modulation. |
| Metabolic Stress | Inhibiting glycogenolysis blocks a key energy mobilization pathway. In cells under high metabolic demand or glucose restriction, this can lead to energy crisis and cell death.[2] | Ensure your cell culture medium has an adequate glucose supply. Be cautious when combining this compound with other metabolic inhibitors. |
| Compound Instability/Metabolites | Specific data on the stability of this compound in aqueous cell culture media is limited. Degradation products or metabolites could have unintended biological activity. | Test the effect of "aged" medium (medium containing this compound incubated for the duration of the experiment) on cells to see if the phenotype changes. |
Data & Protocols
Quantitative Data Summary
| Parameter | Value | Target Enzyme | Notes |
| IC₅₀ | 17 nM (0.017 µM) | Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | Potency is glucose-dependent. |
| IC₅₀ | 34 nM (0.034 µM) | Human Liver Glycogen Phosphorylase a (huLGPa) | Potency is glucose-dependent. |
| Solubility | ≤100 mM in DMSO | N/A | |
| Solubility | ≤100 mM in Ethanol | N/A | |
| Molecular Weight | 415.87 g/mol | N/A |
Data sourced from Tocris Bioscience.[1]
Experimental Protocols
Protocol 1: In Vitro Glycogen Phosphorylase Activity Assay
This protocol is adapted from a validated method for measuring glycogen phosphorylase activity and is suitable for testing inhibitor potency.
Workflow for In Vitro GP Inhibition Assay
Caption: Workflow for an in vitro glycogen phosphorylase inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2.
-
Enzyme: Rabbit muscle glycogen phosphorylase a (GPa) at 0.76 U/mL (diluted in Assay Buffer).
-
Substrates: Prepare 2x concentrated solutions of 0.5 mg/mL glycogen and 0.5 mM glucose-1-phosphate in Assay Buffer.
-
Inhibitor: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of GPa enzyme solution (final concentration 0.38 U/mL) to each well.
-
Add 10 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the combined 2x substrate mix (glycogen and glucose-1-phosphate).
-
Measure the output (e.g., inorganic phosphate generation using a colorimetric method like Malachite Green) kinetically or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all values.
-
Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the normalized response against the log of the inhibitor concentration and fit with a four-parameter logistic curve to determine the IC₅₀.
-
Protocol 2: Measuring Glycogen Content in Cultured Cells
This protocol describes the steps to measure changes in intracellular glycogen after treatment with this compound.
-
Cell Plating and Treatment:
-
Plate cells at a desired density in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the intended duration (e.g., 24 hours). Ensure the medium contains a known and consistent concentration of glucose.
-
-
Sample Collection and Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Crucial Step: Immediately lyse the cells on the plate with 0.3N HCl to inactivate enzymes and stabilize glycogen. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Alternatively, for some commercial kits, follow the specific lysis and enzyme inactivation steps, which may involve boiling.[8]
-
-
Glycogen Hydrolysis:
-
Neutralize the HCl lysate with an equal volume of Tris Buffer.
-
Add glucoamylase enzyme to the sample to hydrolyze glycogen to glucose. Incubate according to the manufacturer's instructions (e.g., 90 minutes at 37°C).
-
Background Control: For each sample, prepare a parallel reaction without the glucoamylase enzyme to measure pre-existing free glucose.[9]
-
-
Glucose Detection:
-
Use a commercial glucose detection kit (e.g., glucose oxidase-based colorimetric/fluorometric or a luminescent assay) to measure the amount of glucose in each well.[9]
-
-
Calculation:
-
Subtract the free glucose reading (no-enzyme control) from the total glucose reading (with-enzyme sample) to determine the amount of glucose derived from glycogen.
-
Normalize the glycogen content to the total protein concentration of the lysate (measured from a parallel sample lysed in RIPA buffer).
-
Signaling Pathway Diagram
Glycogenolysis Inhibition by this compound
Caption: this compound inhibits the active 'a' form of Glycogen Phosphorylase.
References
- 1. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 2. The experimental type 2 diabetes therapy glycogen phosphorylase inhibition can impair aerobic muscle function during prolonged contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. promega.com [promega.com]
Technical Support Center: CP-316819 and Glycogen Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-316819, a selective glycogen phosphorylase inhibitor. Here, you will find information to address common issues encountered during experiments, particularly when the expected effects on glycogen levels are not observed.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during your experiments with this compound.
Issue: No observable increase in glycogen levels after this compound treatment.
Possible Cause 1: Suboptimal Compound Handling and Storage
-
Question: Could the way I'm preparing or storing my this compound be affecting its activity?
-
Answer: Yes, improper handling can lead to degradation of the compound. This compound is soluble in DMSO and ethanol up to 100 mM.[1] It is recommended to prepare stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one month or -80°C for up to six months. When stored at room temperature, the compound's stability may be compromised.
Possible Cause 2: Inappropriate Experimental Conditions
-
Question: Are my cell culture conditions or treatment parameters affecting the outcome?
-
Answer: Several factors related to your experimental setup can influence the effect of this compound on glycogen levels:
-
Cell Type and Metabolic State: The basal glycogen content and metabolic activity can vary significantly between cell types. For instance, hepatocytes are primed for glycogen storage, while other cell types may have lower basal levels. The metabolic state of the cells at the time of treatment is also critical; cells in a high-energy state are more likely to synthesize and store glycogen.
-
Glucose Availability: Glycogen synthesis is dependent on the availability of glucose in the culture medium.[2] Ensure that your medium contains an adequate concentration of glucose to support glycogenesis.
-
Hormonal Regulation: Hormones like insulin and glucagon are potent regulators of glycogen metabolism. Insulin promotes glycogen synthesis, while glucagon stimulates its breakdown.[3] The presence or absence of these factors in your culture medium will significantly impact glycogen dynamics.
-
This compound Concentration and Incubation Time: The effect of this compound is dose- and time-dependent.[4][5] It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and experimental conditions.
-
Possible Cause 3: Issues with Glycogen Quantification Assay
-
Question: How can I be sure that my glycogen measurement is accurate?
-
Answer: Inaccurate glycogen quantification can be a significant source of error. Consider the following:
-
Sample Preparation: Rapid inactivation of enzymes is crucial to prevent glycogen degradation during sample preparation. This is often achieved by boiling the cell homogenates.[6] Incomplete cell lysis can also lead to an underestimation of glycogen content.
-
Assay Specificity and Sensitivity: Be aware of the limitations of your chosen assay. Some methods may lack specificity and measure other carbohydrates.[7] It is also important to ensure that your sample's glycogen concentration falls within the linear range of the assay's standard curve.
-
Background Glucose: Free glucose in your sample can interfere with many glycogen assays, leading to an overestimation of glycogen levels. It is essential to include a sample background control where the hydrolysis step is omitted to measure and subtract the endogenous glucose.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate).[1][6] It binds to an allosteric regulatory site on the enzyme, preventing its activation and thus inhibiting the degradation of glycogen.[6] This leads to an accumulation of glycogen within the cells.
Q2: What is the expected effect of this compound on cellular glycogen levels?
A2: By inhibiting glycogen breakdown, this compound is expected to cause an increase in cellular glycogen content.[4][5][8] Studies have shown that treatment with this compound leads to a significant elevation of glycogen stores in various cell types, including astrocytes and hepatocytes, as well as in animal models.[4][8][9]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is a selective inhibitor of glycogen phosphorylase, it is always advisable to consider potential off-target effects in any experimental system. The available literature primarily focuses on its action on glycogen metabolism.
Q4: Can this compound differentiate between the different isoforms of glycogen phosphorylase?
A4: this compound exhibits inhibitory activity against both the human skeletal muscle (huSMGPa) and liver (huLGPa) isoforms of glycogen phosphorylase a, with IC50 values of 0.017 µM and 0.034 µM, respectively.[1]
Data Presentation
The following table summarizes the quantitative effects of this compound on glycogen levels as reported in the literature.
| Cell/Tissue Type | This compound Concentration | Incubation Time | Observed Effect on Glycogen Levels | Reference |
| Rat Primary Hepatocytes | 100 µM | Not specified | 48% increase in basal glycogen content | [9] |
| Primary Human Hepatocytes | 30 µM | Not specified | 44% increase in basal 14C-glycogen content | [9] |
| Astrocyte Cultures | Dose-dependent | 24 hours | Significant increase in glycogen content | [4] |
| Rat Brain (in vivo) | 250 mg/kg (total) | Three divided doses | 88 ± 3% increase in brain glycogen content | [4][8] |
Experimental Protocols
Protocol: Quantification of Glycogen Content in Cultured Cells
This protocol provides a detailed methodology for measuring glycogen levels in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Deionized water (ddH2O)
-
Glycogen Assay Kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere and grow.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a small volume of ddH2O (e.g., 200 µl for a 6-well plate) and transfer to a microcentrifuge tube.
-
Homogenize the cell suspension by sonicating or passing through a fine-gauge needle.
-
Boil the homogenate for 10 minutes to inactivate enzymes.[6]
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet insoluble material.
-
Carefully collect the supernatant, which contains the glycogen.
-
-
Glycogen Assay:
-
Follow the instructions provided with your commercial glycogen assay kit. A typical workflow involves:
-
Standard Curve Preparation: Prepare a series of glycogen standards of known concentrations.
-
Hydrolysis: Add a hydrolysis enzyme (e.g., glucoamylase) to an aliquot of your sample and the standards. This will break down the glycogen into glucose monomers.
-
Background Control: Prepare a parallel set of samples without the hydrolysis enzyme to measure the amount of free glucose.
-
Development: Add a development reagent that reacts with glucose to produce a colorimetric or fluorometric signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
-
-
Calculation:
-
Subtract the reading of the "0" standard from all other readings.
-
Plot the standard curve (signal vs. glycogen concentration).
-
Subtract the background glucose reading (from the non-hydrolyzed sample) from the total glucose reading (from the hydrolyzed sample) for each of your experimental samples.
-
Use the corrected sample readings to determine the glycogen concentration from the standard curve.
-
Normalize the glycogen content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford).
-
Mandatory Visualizations
References
- 1. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 2. Pathway of glycogen synthesis from glucose in hepatocytes maintained in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of basal and insulin-stimulated glycogen synthesis in cultured hepatocytes. Inverse relationship to glycogen content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Bombyxin II Regulates Glucose Absorption and Glycogen Synthesis through the PI3K Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of CP-316819
Disclaimer: Limited public information is available for the specific compound CP-316819. The guidance provided below is based on general principles for improving the in vivo efficacy of poorly soluble, orally administered small molecules and glucokinase activators. Researchers should adapt these strategies based on the specific physicochemical properties of this compound.
Troubleshooting Guide
Users may encounter several challenges during in vivo experiments with this compound. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration | Poor Solubility and Dissolution: The compound may not be adequately dissolving in the gastrointestinal fluids to be absorbed.[1][2] | Formulation Optimization: • Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area for dissolution.[3][4][5] • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility.[4] • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility of lipophilic drugs.[4][6][7] • Co-crystals: Forming co-crystals with a non-toxic co-former can alter crystal packing and improve solubility.[4] |
| Low Permeability: The compound may not be efficiently crossing the intestinal barrier.[8] | Permeation Enhancers: Use of excipients that can enhance permeability.[6][8] Structural Modification: If feasible, medicinal chemistry efforts can optimize the molecule for better permeability.[4] | |
| High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | Route of Administration: Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism in initial efficacy studies. Combination Therapy: Co-administration with an inhibitor of the relevant metabolic enzymes, if known and safe. | |
| High variability in plasma concentrations between subjects | Inconsistent Dissolution: Formulation may not be robust, leading to variable dissolution rates. | Improve Formulation Homogeneity: Ensure consistent particle size and uniform distribution of the compound in the formulation. Control of Food Intake: Standardize the feeding schedule of experimental animals, as food can significantly impact the absorption of some drugs. |
| Genetic Polymorphisms in Transporters/Enzymes: Differences in drug transporters or metabolic enzymes among animals can lead to variability. | Use of Inbred Strains: Employing genetically homogenous animal strains can reduce this variability. | |
| Lack of therapeutic effect despite adequate plasma exposure | Target Engagement Issues: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between plasma concentration and the desired pharmacological effect to determine the target concentration. Tissue Distribution Studies: Measure the concentration of the compound in the target organ (e.g., liver, pancreas for a glucokinase activator). |
| Development of Tolerance: The biological system may adapt to the continuous presence of the compound, leading to a diminished response.[9] | Dosing Regimen Optimization: Investigate intermittent dosing schedules instead of continuous administration. | |
| Hypoglycemic events observed in treated animals | Over-activation of Glucokinase: As a potential glucokinase activator, high doses can lead to excessive insulin secretion and a rapid drop in blood glucose.[9][10][11][12] | Dose-Response Studies: Conduct careful dose-finding studies to identify a therapeutic window that provides efficacy without causing significant hypoglycemia.[11] Hepatoselective Compound: If available, consider a hepato-selective glucokinase activator to minimize effects on pancreatic insulin secretion.[13][14] |
| Signs of hepatic steatosis (fatty liver) with chronic dosing | Chronic Glucokinase Activation: Long-term activation of hepatic glucokinase can lead to increased lipid synthesis.[9] | Combination Therapy: Combine with a drug that has a complementary mechanism of action, allowing for a lower dose of this compound.[15][16][17] Monitoring Liver Enzymes: Regularly monitor liver function markers in long-term studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific data for this compound is limited in the provided search results, it has been described as a glycogen phosphorylase inhibitor.[18][19][20] Glycogen phosphorylase is an enzyme that breaks down glycogen into glucose. By inhibiting this enzyme, this compound can increase glycogen stores.[18][19] This mechanism has been studied for its potential to protect neurons during hypoglycemia.[18][19] It is important to distinguish this from glucokinase activators, which are developed for type 2 diabetes and work by enhancing glucose sensing and metabolism in the pancreas and liver.[9][10][21][22][23]
Q2: How can I improve the oral bioavailability of this compound?
A2: Improving oral bioavailability often involves addressing poor solubility and/or high first-pass metabolism.[1][4][5][6][7][8][24][25]
-
For Solubility:
-
Formulation: Employing strategies such as lipid-based formulations (e.g., SEDDS), amorphous solid dispersions, or particle size reduction (nanonization) can significantly enhance dissolution.[4][6][7]
-
Salt Formation: If the molecule is ionizable, forming a salt can improve its aqueous solubility.[1][5][7]
-
Co-crystallization: Creating a co-crystal with a suitable co-former is another approach to enhance solubility.[4][5]
-
-
For First-Pass Metabolism:
-
If first-pass metabolism is significant, consider co-administration with an inhibitor of the primary metabolizing enzymes (if known and safe for the animal model).
-
Structural modifications to block metabolic "hot spots" can also be a long-term strategy.[4]
-
Q3: What are the recommended in vivo models for testing a compound like this compound?
A3: The choice of the in vivo model depends on the therapeutic indication.
-
For Hypoglycemia/Neuroprotection: As a glycogen phosphorylase inhibitor, models of insulin-induced hypoglycemia in rats or mice would be appropriate to assess its ability to sustain neuronal function.[18][19][26]
-
For Diabetes (if it were a glucokinase activator): Standard models include:
-
Oral Glucose Tolerance Tests (OGTT) in normal and diabetic rodents (e.g., Sprague-Dawley rats, C57BL/6J mice on a high-fat diet, or db/db mice) to assess effects on glucose disposal and insulin secretion.[21][22]
-
Chronic Dosing Studies in diabetic animal models to evaluate long-term efficacy and potential side effects like hypoglycemia and hepatic steatosis.[9][21][22]
-
Q4: What is the risk of hypoglycemia with this compound, and how can it be managed?
A4: As a glycogen phosphorylase inhibitor, this compound's primary risk is not hypoglycemia; in fact, it's studied for its potential to protect against hypoglycemic damage.[18][19] However, if we consider the user's potential confusion with a glucokinase activator, the risk of hypoglycemia would be significant.[9][10][11][12] For glucokinase activators, this risk is managed by:
-
Careful Dose Selection: Lowering the dose can mitigate the risk.[11]
-
Hepatoselective GKAs: Using activators that primarily target the liver reduces the impact on pancreatic insulin secretion, lowering the hypoglycemia risk.[13][14]
-
Combination Therapy: Combining a lower dose of the GKA with other anti-diabetic drugs with different mechanisms of action.[15][16][17][27][28]
Q5: Can combination therapy improve the efficacy of this compound?
A5: Yes, combination therapy is a viable strategy. If this compound is being investigated for a metabolic disorder like diabetes (assuming a glucokinase activator-like effect for the sake of this question), combining it with a standard-of-care agent like metformin could be beneficial.[17] Metformin primarily reduces hepatic glucose production, which is a complementary mechanism to a GKA that enhances glucose uptake and utilization.[17] This approach could allow for a lower, safer dose of the GKA, potentially reducing the risk of side effects like hypoglycemia and dyslipidemia.[15][16][28]
Experimental Protocols
Protocol 1: Formulation for In Vivo Oral Dosing of a Poorly Soluble Compound
This protocol describes the preparation of a suspension formulation, a common starting point for in vivo studies of poorly soluble compounds.
-
Vehicle Preparation: Prepare a fresh solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile, deionized water.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Pre-wetting: Add a small amount of the vehicle to the powder to create a paste. This prevents clumping.
-
Suspension: Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Homogenization: Use a tissue homogenizer or sonicator to reduce particle size and ensure a uniform suspension.
-
Dosing: Administer the suspension to animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for rodents). Ensure the suspension is continuously stirred during dosing to maintain uniformity.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to evaluate the effect of a compound on glucose disposal.
-
Acclimatization: House the mice in the experimental room for at least 3 days prior to the study.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (t= -30 min) from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: Administer this compound or vehicle orally at t= -30 min.
-
Glucose Challenge: At t= 0 min, administer a 2 g/kg solution of D-glucose orally.
-
Blood Glucose Monitoring: Collect blood samples at t= 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion and compare the treated group to the vehicle control group.
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 9. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 14. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Combination Therapies | Type2Diabetes.com [type2diabetes.com]
- 18. researchgate.net [researchgate.net]
- 19. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
- 21. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 22. Characterization of a novel glucokinase activator in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. upm-inc.com [upm-inc.com]
- 25. researchgate.net [researchgate.net]
- 26. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 28. Initial combination therapy for patients with type 2 diabetes mellitus: considerations for metformin plus linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-316819 Solubility in Aqueous Buffers
Welcome to the technical support center for CP-316819. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers commonly used in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Problem: Precipitate forms when diluting my DMSO stock solution of this compound into an aqueous buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. The final concentration of the organic solvent used for the stock solution (e.g., DMSO) may be too low to maintain solubility upon dilution.
-
Solution 1: Increase the final concentration of the co-solvent. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. For enzymatic assays, higher concentrations may be acceptable. Always perform a vehicle control experiment to ensure the co-solvent concentration does not affect your experimental results.
-
Solution 2: Prepare a more dilute stock solution. If your experimental design allows, starting with a lower concentration stock solution in DMSO or ethanol can reduce the degree of precipitation upon dilution into the aqueous buffer.
-
Solution 3: Use a different co-solvent. While DMSO and ethanol are common choices, other organic solvents like PEG300 have been used in formulations for in vivo studies and may be suitable for certain in vitro applications.[1]
-
-
Incorrect Dilution Method: The method of dilution can significantly impact the solubility of hydrophobic compounds.
-
Solution: Use a stepwise dilution method. Instead of adding the stock solution directly to the full volume of aqueous buffer, add the buffer to the stock solution gradually while vortexing or sonicating. This can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Buffer Composition and pH: The pH and composition of your aqueous buffer can influence the solubility of this compound.
Problem: My prepared this compound solution is cloudy or contains visible particles.
Possible Causes and Solutions:
-
Incomplete Dissolution: The compound may not be fully dissolved in the initial stock solution.
-
Solution: Ensure complete dissolution of the stock solution. Gently warm the stock solution (e.g., to 37°C) and vortex or sonicate until the solution is clear.
-
-
Precipitation Over Time: The compound may be precipitating out of the aqueous solution after preparation.
-
Solution 1: Prepare fresh working solutions. For best results, prepare the final aqueous working solution of this compound immediately before use.
-
Solution 2: Assess the stability of the solution. If you need to store the working solution, perform a visual inspection for precipitation before each use. If precipitation is observed, the solution should be discarded.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in DMSO and ethanol up to 100 mM.[2][3] These are the recommended solvents for preparing high-concentration stock solutions.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer of choice.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[1] Before use, allow the vial to warm to room temperature and vortex to ensure the compound is fully dissolved.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 41.59 |
| Ethanol | 100 | 41.59 |
Data sourced from multiple suppliers.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 415.87 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.16 mg of the compound.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or use a sonicator to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for an In Vitro Assay
This protocol provides a general guideline. The final concentrations should be optimized for your specific experimental needs.
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex: Vortex the stock solution to ensure homogeneity.
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in your chosen aqueous buffer (e.g., HEPES, TRIS, PBS). For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute the 10 mM stock 1:10 in the buffer to make a 1 mM intermediate solution (containing 10% DMSO). b. Then, dilute this intermediate solution 1:100 in the final assay buffer to reach the desired 10 µM concentration with a final DMSO concentration of 0.1%.
-
Direct Dilution (for lower concentrations): a. For lower final concentrations, direct dilution of the stock solution into the final assay buffer may be possible. b. To minimize precipitation, add the assay buffer to the required volume of the stock solution (rather than the other way around) while vortexing.
-
Final Mixing: Gently mix the final working solution before adding it to your assay.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation.
Caption: Inhibition of glycogenolysis by this compound.
References
Validation & Comparative
A Comparative Analysis of CP-316819 and Other Glycogen Phosphorylase Inhibitors for Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of CP-316819 and other notable glycogen phosphorylase (GP) inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents targeting glycogen metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of critical biological pathways and experimental workflows.
Glycogen phosphorylase is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis.[1] Its inhibition is a promising therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output.[2] A variety of small molecule inhibitors targeting GP have been developed, each with distinct biochemical profiles. This guide focuses on the comparative efficacy of this compound, a potent indole-carboxamide inhibitor, against other significant GP inhibitors.
Quantitative Efficacy Comparison of Glycogen Phosphorylase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected GP inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are critical metrics for evaluating and comparing the efficacy of enzyme inhibitors. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |
| This compound | Human Skeletal Muscle GP a (huSMGPa) | 0.017 | - | [3][4][5] |
| Human Liver GP a (huLGPa) | 0.034 | - | [3][4][5] | |
| Human Liver GP a | 0.040 | - | [6] | |
| CP-91149 | Human Liver GP a (HLGPa) | 0.13 (in the presence of 7.5 mM glucose) | - | [7][8][9] |
| Human Muscle GP a (MGP a) | 0.2 | - | [7] | |
| Human Muscle GP b (MGP b) | 0.3 | - | [7] | |
| Brain GP | 0.5 | - | [7] | |
| KB228 | Muscle GP | - | 0.93 | |
| GPi688 | Human Liver GP a | 0.019 | - | [10][11] |
| Rat Liver GP a | 0.061 | - | [10][11] | |
| Human Skeletal Muscle GP a | 0.012 | - | [10][11] | |
| BAY R3401 | Glycogenolysis in HL-7702 cells | 27.06 | - | [12][13][14] |
| Glycogenolysis in HepG2 cells | 52.83 | - | [12][13][14] | |
| Caffeine | Human Liver GP a | 26 | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of GP inhibitors.
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol outlines a colorimetric method to determine the inhibitory activity of compounds against glycogen phosphorylase a (GPa). The assay measures the amount of inorganic phosphate produced during the synthesis of glycogen from glucose-1-phosphate.[15][16][17]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
50 mM HEPES buffer (pH 7.2)
-
Test compounds dissolved in DMSO
-
Reaction buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, 0.25 mg/mL glycogen
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.38 U/mL solution of rabbit muscle GPa in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 45 µL of the reaction buffer to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 130 µL of BIOMOL® Green reagent to each well.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Measurement of Glycogen Content in Primary Rat Hepatocytes
This protocol describes a method for quantifying glycogen storage in primary rat hepatocytes treated with GP inhibitors, a key indicator of their cellular efficacy.[18][19]
Materials:
-
Primary rat hepatocytes cultured in 96-well plates
-
Test compounds (GP inhibitors)
-
Cell lysis buffer (e.g., 0.75% SDS)
-
100% Trichloroacetic acid (TCA)
-
100% Ethanol
-
0.2 M Sodium Acetate (NaAc) buffer
-
Glucoamylase solution
-
Glucose oxidase-peroxidase (GOP-POD) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture primary rat hepatocytes in 96-well plates to the desired confluency.
-
Treat the cells with various concentrations of the test GP inhibitor or vehicle control for the desired time period.
-
Lyse the cells by adding 200 µL of cell lysis buffer to each well.
-
Precipitate the protein by adding 25 µL of 100% TCA and incubating at 4°C for 20-60 minutes.
-
Centrifuge the plate to pellet the protein and transfer the supernatant containing glycogen to a new plate.
-
Precipitate the glycogen by adding 2.5-3.0 volumes of 100% ethanol and incubating at -80°C for at least 2 hours.
-
Centrifuge the plate to pellet the glycogen, discard the supernatant, and wash the pellet with 70-75% ethanol.
-
Dry the glycogen pellet and resuspend it in 350 µL of 0.2 M NaAc buffer.
-
Hydrolyze the glycogen to glucose by adding glucoamylase and incubating at 37-45°C for 1.5 hours.
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of GOP-POD reagent to each well to quantify the glucose content.
-
Measure the absorbance at the appropriate wavelength and calculate the glycogen concentration relative to a glucose standard curve.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to illustrate the glycogenolysis signaling pathway and a typical experimental workflow for screening GP inhibitors.
Glycogenolysis Signaling Pathway
The breakdown of glycogen is a tightly regulated process initiated by hormonal signals that activate a phosphorylation cascade, ultimately leading to the activation of glycogen phosphorylase.
Caption: Hormonal activation of the glycogenolysis pathway and the point of intervention for GP inhibitors.
Experimental Workflow for Screening GP Inhibitors
The process of identifying and characterizing novel GP inhibitors involves a series of sequential experimental steps, from initial high-throughput screening to in vivo efficacy studies.
Caption: A streamlined workflow for the discovery and preclinical evaluation of glycogen phosphorylase inhibitors.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. CP 316819 | CAS:186392-43-8 | Selective glycogen phosphorylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BAY R3401 Datasheet DC Chemicals [dcchemicals.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A microassay for measuring glycogen in 96-well-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mouselivercells.com [mouselivercells.com]
A Comparative Guide to CP-316819 and Other Glycogen Phosphorylase Inhibitors for the Regulation of Glycogenolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-316819, a selective glycogen phosphorylase inhibitor, with other notable alternatives. The focus is on the validation of their inhibitory effects on glycogenolysis, supported by experimental data and detailed protocols to aid in research and development.
Introduction to Glycogenolysis and Its Inhibition
Glycogenolysis is the metabolic process of breaking down glycogen into glucose-1-phosphate and subsequently glucose, which plays a critical role in maintaining blood glucose homeostasis.[1][2] The key enzyme regulating this pathway is glycogen phosphorylase (GP).[1][2] Inhibition of GP is a promising therapeutic strategy for managing conditions like type 2 diabetes by reducing excessive hepatic glucose output.[3] This guide evaluates the efficacy of this compound and compares it with other glycogen phosphorylase inhibitors.
Quantitative Comparison of Glycogen Phosphorylase Inhibitors
The following table summarizes the inhibitory potency and efficacy of this compound and its alternatives. The data is compiled from various in vitro, cellular, and in vivo studies to provide a comparative overview.
| Compound | Target Isoform(s) | IC50 (Enzymatic Assay) | Cellular/In Vivo Efficacy | Reference(s) |
| This compound | Human Skeletal Muscle GP (huSMGPa), Human Liver GP (huLGPa) | 0.017 µM (huSMGPa), 0.034 µM (huLGPa) | Increased brain glycogen content by 88% in rats.[4][5] | [6][7] |
| CP-91149 | Human Liver GP (HLGPa) | 0.13 µM (in the presence of 7.5 mM glucose) | Inhibited glucagon-stimulated glycogenolysis in primary human hepatocytes with an IC50 of 2.1 µM.[8][9] Reduced blood glucose in ob/ob mice.[8][9] | [8][9] |
| Ingliforib (CP-368296) | Liver, Muscle, and Brain GP | 52 nM (Liver), 352 nM (Muscle), 150 nM (Brain) | Reduced myocardial infarct size by 52% in rabbits and preserved glycogen stores.[10] | [10][11] |
| CP-320626 | Human Liver GP | Potent inhibitor | Inhibits cholesterol biosynthesis by directly inhibiting CYP51.[12] | [12] |
| GPi688 | Human Liver GPa, Rat Liver GPa, Human Skeletal Muscle GPa | 19 nM (huLGPa), 61 nM (ratLGPa), 12 nM (huSMGPa) | Inhibited glucagon-mediated hyperglycemia in rats by up to 100%.[13] ED50 of 19.5 µmol/kg in Zucker rats.[13] | [13] |
| BAY R3401 | Glycogen Phosphorylase | - | Decreased hepatic glucose output and plasma glucose levels in fasted dogs.[3] | [3] |
| Bayogenin | Glycogen Phosphorylase | - | Identified as a glycogen phosphorylase inhibitor. | |
| AVE5688 | Rabbit Muscle GPa and GPb | IC50 of 915 nM (rmGPa) and 430 nM (rmGPb) | - | |
| Glycogen Phosphorylase-IN-2 | Glycogen Phosphorylase | Ki of 1.9 nM, IC50 of 4 nM | - |
Experimental Protocols
Detailed methodologies are crucial for the validation of any potential therapeutic agent. Below are representative protocols for key experiments used to assess the inhibitory effect of compounds on glycogenolysis.
In Vitro Glycogen Phosphorylase Activity Assay
This assay directly measures the enzymatic activity of glycogen phosphorylase in the presence of an inhibitor.
Principle: The release of phosphate from glucose-1-phosphate during the synthesis of glycogen is quantified colorimetrically.
Protocol:
-
Enzyme Preparation: Prepare a solution of purified glycogen phosphorylase (e.g., rabbit muscle GP) in a suitable buffer (e.g., 50 mM HEPES, pH 7.2).
-
Inhibitor Incubation: Incubate the enzyme with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding a substrate mixture containing glucose-1-phosphate and glycogen.
-
Phosphate Detection: After a defined incubation period (e.g., 30 minutes), stop the reaction and measure the released inorganic phosphate using a colorimetric reagent (e.g., BIOMOL® Green).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.
Cellular Glycogenolysis Assay
This assay measures the breakdown of glycogen in a cellular context, providing insights into the compound's effect on the complete signaling pathway.
Principle: The amount of glycogen in cultured cells is measured after stimulating glycogenolysis in the presence or absence of an inhibitor.
Protocol:
-
Cell Culture and Glycogen Labeling: Culture hepatocytes (e.g., primary human hepatocytes or HepG2 cells) and label the intracellular glycogen stores by incubating the cells with [¹⁴C]glucose.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Stimulation of Glycogenolysis: Induce glycogenolysis by adding glucagon or another stimulating agent.
-
Glycogen Quantification: After the stimulation period, lyse the cells and precipitate the glycogen. Measure the amount of radiolabeled glycogen using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of glycogenolysis for each compound concentration and calculate the IC50 value.
In Vivo Assessment of Glycogenolysis Inhibition
This experiment evaluates the efficacy of the inhibitor in a living organism.
Principle: The effect of the inhibitor on blood glucose levels and liver glycogen content is measured in an animal model of diabetes or hyperglycemia.
Protocol:
-
Animal Model: Use a relevant animal model, such as diabetic ob/ob mice or rats.
-
Compound Administration: Administer the test compound orally or via injection at different doses.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after compound administration.
-
Glycogen Content Analysis: At the end of the experiment, collect liver tissue and measure the glycogen content.
-
Data Analysis: Compare the changes in blood glucose and liver glycogen levels between the treated and control groups to assess the in vivo efficacy of the inhibitor.
Visualizing the Mechanisms
Diagrams are provided to illustrate the signaling pathway of glycogenolysis and a typical experimental workflow for validating an inhibitor.
Caption: Signaling pathway of hormonally stimulated glycogenolysis and the point of inhibition by this compound.
Caption: Experimental workflow for the validation of a glycogenolysis inhibitor.
References
- 1. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 8. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effects of ingliforib, a novel glycogen phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CP-320626 | High-Efficiency GP Inhibitor | TargetMol [targetmol.com]
- 13. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CP-316819 and its Analogue CP-91149: Glycogen Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-316819 and its analogue, CP-91149, both potent inhibitors of glycogen phosphorylase (GP). Glycogen phosphorylase is a critical enzyme in the regulation of glucose homeostasis, making it a key target for the development of therapeutic agents for metabolic disorders such as type 2 diabetes. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the pertinent biological pathways and experimental workflows.
Performance Comparison
This compound and CP-91149 are allosteric inhibitors of glycogen phosphorylase, binding to a regulatory site approximately 33 Å away from the catalytic site.[1] This binding stabilizes the less active T-state of the enzyme, thereby inhibiting glycogenolysis. While both compounds share a similar mechanism of action, they exhibit differences in their inhibitory potency against various isoforms of glycogen phosphorylase.
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentrations (IC₅₀) of this compound and CP-91149 against different glycogen phosphorylase isoforms. It is important to note that these values are compiled from different studies and may have been determined under slightly varied experimental conditions.
Table 1: Inhibitory Activity (IC₅₀) of this compound
| Enzyme Isoform | IC₅₀ (µM) | Species | Experimental Conditions |
| Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017 | Human | Not specified |
| Liver Glycogen Phosphorylase a (huLGPa) | 0.034 | Human | Not specified |
Table 2: Inhibitory Activity (IC₅₀) of CP-91149
| Enzyme Isoform | IC₅₀ (µM) | Species | Experimental Conditions |
| Liver Glycogen Phosphorylase a (HLGPa) | 0.13[2] | Human | In the presence of 7.5 mM glucose |
| Muscle Glycogen Phosphorylase a | 0.2[2] | Human | Not specified |
| Muscle Glycogen Phosphorylase b | ~0.3[2] | Human | Not specified |
| Brain Glycogen Phosphorylase | 0.5[2][3] | Human (A549 cells) | Not specified |
Based on the available data, this compound appears to be a more potent inhibitor of both human skeletal muscle and liver glycogen phosphorylase 'a' than CP-91149. The potency of CP-91149 is notably influenced by the presence of glucose, with its inhibitory activity being 5- to 10-fold lower in the absence of glucose.[2]
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for a glycogen phosphorylase inhibition assay is provided below. This protocol is a composite based on methods described in the literature.[4][5][6]
Glycogen Phosphorylase Inhibition Assay
Objective: To determine and compare the IC₅₀ values of this compound and CP-91149 against a specific isoform of glycogen phosphorylase.
Materials:
-
Purified glycogen phosphorylase (e.g., human liver or muscle isoform)
-
This compound and CP-91149
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂
-
Substrate Solution: 2 mg/mL glycogen in Assay Buffer
-
Glucose-1-phosphate (G1P)
-
BIOMOL® Green reagent (for phosphate detection) or a coupled enzyme system for a continuous assay
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and CP-91149 in DMSO. Create a series of dilutions in the Assay Buffer to achieve the final desired concentrations for the assay.
-
Enzyme Preparation: Dilute the purified glycogen phosphorylase to the desired concentration in ice-cold Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the various concentrations of the inhibitor (this compound or CP-91149) or vehicle (DMSO in Assay Buffer for control wells). c. Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the Substrate Solution containing G1P. The final concentration of G1P will depend on the specific assay design, typically in the range of 0.5-2 mM.
-
Detection:
-
For endpoint assay using BIOMOL® Green: After a defined incubation time (e.g., 30 minutes) at 37°C, stop the reaction and add BIOMOL® Green reagent to measure the amount of inorganic phosphate released. Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
For a continuous coupled enzyme assay: The reaction mixture would also contain the necessary enzymes and substrates (e.g., phosphoglucomutase, glucose-6-phosphate dehydrogenase, and NADP+) to couple the production of glucose-6-phosphate to the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm.
-
-
Data Analysis: a. Subtract the background absorbance (wells without enzyme) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) wells. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of glycogen phosphorylase in the glycogenolysis pathway, which is regulated by hormones such as glucagon and epinephrine.
Caption: The glycogenolysis signaling cascade.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for comparing the inhibitory effects of this compound and CP-91149.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of CP-316819 Cross-Reactivity with Glycogen Phosphorylase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glycogen phosphorylase inhibitor CP-316819's cross-reactivity with different isoforms of the enzyme. Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis and a therapeutic target for type 2 diabetes. Understanding the selectivity of inhibitors like this compound for the various GP isoforms—primarily the liver (PYGL), muscle (PYGM), and brain (PYGB) types—is essential for developing targeted therapies with minimal off-target effects.[1][2]
Performance Comparison of Glycogen Phosphorylase Inhibitors
The inhibitory potency of this compound and other notable glycogen phosphorylase inhibitors is summarized in the table below. The data highlights the selectivity of these compounds against the human liver and muscle isoforms.
| Inhibitor | Target Isoform | IC50 (µM) | Notes |
| This compound | huSMGPa (Muscle) | 0.017[3][4] | Potent inhibitor of the muscle isoform. |
| huLGPa (Liver) | 0.034[3][4] | Shows approximately 2-fold lower potency against the liver isoform compared to the muscle isoform. | |
| huPYGB (Brain) | Data not available | While studies confirm this compound affects brain glycogen metabolism, a specific IC50 value for the purified brain isoform is not readily available in the cited literature.[5][6] | |
| CP-91149 | mGPa (Rabbit Muscle) | ~1 | A well-characterized indole site inhibitor often used as a reference compound.[7] |
| Caffeine | mGPa (Rabbit Muscle) | 240[7] | A known, but significantly less potent, inhibitor of glycogen phosphorylase. |
huSMGPa: human skeletal muscle glycogen phosphorylase a; huLGPa: human liver glycogen phosphorylase a; mGPa: rabbit muscle glycogen phosphorylase a.
Signaling Pathway and Inhibition
Glycogenolysis is a critical pathway for maintaining glucose homeostasis. Glycogen phosphorylase catalyzes the rate-limiting step of this process, the breakdown of glycogen into glucose-1-phosphate. This compound acts as an inhibitor at this enzymatic step, thereby reducing the production of glucose-1-phosphate and subsequent glucose release.
Experimental Protocols
Determining Cross-Reactivity of this compound Against Glycogen Phosphorylase Isoforms
This protocol outlines a method to assess the inhibitory activity of compounds like this compound against different isoforms of glycogen phosphorylase. The assay measures the enzymatic activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (Pi).
1. Materials and Reagents:
-
Purified recombinant human glycogen phosphorylase isoforms (PYGL, PYGM, PYGB)
-
This compound and other test inhibitors
-
Glycogen (from rabbit liver)
-
Glucose-1-phosphate (G1P)
-
HEPES buffer (pH 7.2)
-
Bovine Serum Albumin (BSA)
-
Reagents for detecting inorganic phosphate (e.g., a malachite green-based colorimetric assay)
-
96-well microplates
-
Microplate reader
2. Enzyme Preparation:
-
Reconstitute the lyophilized glycogen phosphorylase isoforms in an appropriate buffer to a stock concentration.
-
Prepare working solutions of the enzymes in HEPES buffer containing BSA to maintain stability. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.[8]
3. Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations for IC50 determination.
4. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
HEPES buffer
-
A solution of the test inhibitor (this compound) at various concentrations. For control wells, add the solvent vehicle.
-
The glycogen phosphorylase isoform solution.
-
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding a substrate mixture containing glycogen and glucose-1-phosphate.[8]
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 37°C. The reaction should be stopped within the linear range.
-
Terminate the reaction by adding a stop solution.
-
Add the colorimetric reagent for detecting inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Repeat the procedure for each glycogen phosphorylase isoform to determine the cross-reactivity.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of an inhibitor against different glycogen phosphorylase isoforms.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N’-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP 316819 | CAS:186392-43-8 | Selective glycogen phosphorylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 5. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Guide to Glycogen Phosphorylase Inhibitors CP-316819 and BAY R3401
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of two prominent glycogen phosphorylase inhibitors, CP-316819 and BAY R3401. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to provide a comprehensive resource for evaluating these compounds in a preclinical setting.
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose. As a rate-limiting step, GP presents an attractive target for therapeutic intervention in metabolic disorders such as type 2 diabetes. Both this compound and BAY R3401 are potent inhibitors of this enzyme, and understanding their distinct in vitro characteristics is crucial for advancing research and development in this area.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activities of this compound and BAY R3401. It is important to note that the available data for these two compounds come from different experimental setups: this compound has been extensively characterized using purified enzyme assays, while the primary data for BAY R3401 is derived from cell-based glycogenolysis inhibition assays. However, data on the active metabolite of BAY R3401, W1807, against the purified enzyme is available and provides a more direct point of comparison.
Table 1: Inhibition of Purified Glycogen Phosphorylase
| Compound | Target Enzyme | IC50 / Ki | Experimental Conditions |
| This compound | Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 nM (IC50) | Purified enzyme assay. |
| Human Liver Glycogen Phosphorylase a (huLGPa) | 34 nM (IC50) | Purified enzyme assay. | |
| BAY R3401 (active metabolite W1807) | Glycogen Phosphorylase a (GPa) | 10.8 nM (Ki) | Purified enzyme assay. |
| Glycogen Phosphorylase b (GPb) | 1.6 nM (Ki) | Purified enzyme assay. |
Table 2: Inhibition of Cellular Glycogenolysis
| Compound | Cell Line | IC50 | Experimental Conditions |
| BAY R3401 | HL-7702 (human liver cell line) | 27.06 µM | Inhibition of glycogenolysis. |
| HepG2 (human liver cancer cell line) | 52.83 µM | Inhibition of glycogenolysis. | |
| CP-91149 (a related analog of this compound) | SK-HEP-1 (human liver cancer cell line) | 1.5 µM | Inhibition of forskolin-stimulated glycogenolysis. |
| Primary Human Hepatocytes | 2.1 µM | Inhibition of glucagon-stimulated glycogenolysis.[1] |
Mechanism of Action and Signaling Pathways
Both this compound and BAY R3401 exert their effects by directly inhibiting glycogen phosphorylase, the key enzyme in the glycogenolysis cascade. This pathway is hormonally regulated, primarily by glucagon and epinephrine, which signal through G-protein coupled receptors to activate protein kinase A (PKA). PKA then initiates a phosphorylation cascade that ultimately converts the less active glycogen phosphorylase b (GPb) to the more active glycogen phosphorylase a (GPa), leading to the breakdown of glycogen into glucose-1-phosphate.
The inhibitors, this compound and the active metabolite of BAY R3401 (W1807), act as allosteric inhibitors of glycogen phosphorylase, binding to a site distinct from the active site to prevent its activation.
Below are diagrams illustrating the glycogenolysis signaling pathway and a generalized experimental workflow for assessing inhibitor activity.
References
Choosing the Right Tool for Glycogenolysis Research: A Comparative Guide to Allosteric Glycogen Phosphorylase Inhibitors, Featuring CP-316819
For researchers in metabolic diseases, neuroscience, and oncology, the targeted inhibition of glycogen phosphorylase (GP) offers a powerful tool to investigate the roles of glycogen metabolism in cellular processes. CP-316819 has emerged as a potent and selective allosteric inhibitor of this key enzyme. This guide provides a comprehensive comparison of this compound with other notable allosteric GP inhibitors, supported by experimental data and detailed protocols to aid in your research decisions.
Introduction to this compound: A Potent Modulator of Glycogen Metabolism
This compound is a selective, cell-permeable inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. By binding to an allosteric site on the enzyme, this compound effectively downregulates the breakdown of glycogen into glucose-1-phosphate. This mechanism of action has made it a valuable pharmacological tool for studying the physiological and pathological roles of glycogen metabolism.
Comparative Analysis of Allosteric GP Inhibitors
The selection of an appropriate inhibitor is critical for the success of any experiment. This section compares the performance of this compound against other well-characterized allosteric inhibitors of glycogen phosphorylase.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound and other selected allosteric inhibitors against different isoforms of glycogen phosphorylase. It is important to note that experimental conditions can influence IC50 values, and a direct comparison should be made with caution.
| Inhibitor | Target Isoform | IC50 (µM) | Reference |
| This compound | Human Skeletal Muscle GP (huSMGPa) | 0.017 | [1] |
| Human Liver GP (huLGPa) | 0.034 | [1] | |
| CP-91149 | Human Liver GP (HLGPa) | 0.110 (in the presence of 7.5 mM glucose) | [2] |
| Human Muscle GP a and b | ~0.2 - 0.3 | [3] | |
| Brain GP | 0.5 | [3] | |
| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | Brain GP | ~0.4 | [4] |
| Rat Hepatocytes (glucagon-stimulated glycogenolysis) | 1.1 | [5] |
Key Observations:
-
Potency: this compound demonstrates high potency against both muscle and liver isoforms of glycogen phosphorylase, with IC50 values in the nanomolar range.[1]
-
Selectivity: While both this compound and CP-91149 inhibit multiple isoforms, the slight variation in their IC50 values may offer some degree of selectivity depending on the experimental context.[2][3] It has been noted that achieving high selectivity between the liver and muscle GP isoforms is challenging due to their high sequence homology.[2][6]
-
Glucose Dependence: The inhibitory activity of some indole-site inhibitors, like CP-91149, is potentiated by glucose.[2] This can be a crucial factor in studies mimicking hyperglycemic conditions.
Why Choose this compound?
Based on the available data, this compound presents several advantages for researchers:
-
High Potency: Its low nanomolar IC50 values ensure effective inhibition at low concentrations, minimizing the potential for off-target effects.
-
Well-Characterized: this compound has been used in numerous studies, particularly in neuroscience research, to investigate the role of astrocyte glycogen in neuronal function and survival during hypoglycemia.[7][8]
-
Commercially Available: The compound is readily available from various suppliers, facilitating its integration into research workflows.
However, the choice of inhibitor will ultimately depend on the specific research question, the biological system under investigation, and the desired level of isoform selectivity. For instance, if the research focuses on the interplay between glucose levels and glycogenolysis, an inhibitor with known glucose-dependent activity like CP-91149 might be more suitable.
Potential Off-Target Effects and Considerations
While allosteric inhibitors are designed for specificity, the potential for off-target effects should always be considered. Prolonged inhibition of glycogen phosphorylase can lead to significant increases in hepatic glycogen, potentially causing hepatomegaly and other liver complications, as observed in preclinical studies with other GP inhibitors.[9] To date, specific off-target effects for this compound have not been extensively documented in publicly available literature. Researchers should, as a standard practice, include appropriate controls to validate that the observed effects are due to the inhibition of glycogen phosphorylase.
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the comparison: the in vitro glycogen phosphorylase inhibition assay.
In Vitro Glycogen Phosphorylase Inhibition Assay (Colorimetric)
This protocol is adapted from optimized and validated methods for determining GP activity.[10]
Principle:
The activity of glycogen phosphorylase is measured in the direction of glycogen synthesis. The enzyme catalyzes the transfer of a glucose unit from glucose-1-phosphate (G1P) to glycogen, releasing inorganic phosphate (Pi). The amount of Pi produced is then quantified colorimetrically.
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
This compound and other test inhibitors
-
DMSO (for dissolving inhibitors)
-
BIOMOL® Green reagent (or similar phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of rabbit muscle GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
Inhibitor Preparation: Dissolve this compound and other test inhibitors in DMSO to create stock solutions. Prepare serial dilutions of the inhibitors in DMSO.
-
Incubation: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the inhibitor dilutions (or DMSO for control) to the respective wells. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, glucose-1-phosphate (e.g., 0.25 mM), and glycogen (e.g., 0.25 mg/mL).
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Colorimetric Detection: Add BIOMOL® Green reagent to each well according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of this compound's action, the following diagrams, generated using Graphviz (DOT language), illustrate the glycogenolysis signaling pathway and the experimental workflow for the inhibition assay.
Glycogenolysis Signaling Pathway
References
- 1. CP 316819 | CAS:186392-43-8 | Selective glycogen phosphorylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. books.rsc.org [books.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogenolysis in primary rat hepatocytes by 1, 4-dideoxy-1,4-imino-D-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged inhibition of glycogen phosphorylase in livers of Zucker Diabetic Fatty rats models human glycogen storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-316819 and Natural Glycogen Phosphorylase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the synthetic glycogen phosphorylase inhibitor CP-316819 and a selection of natural inhibitors. This document outlines their respective performances, supported by experimental data, to inform future research and development in the pursuit of novel therapeutics targeting glycogen metabolism.
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for managing type 2 diabetes and other metabolic disorders. This guide delves into a comparative analysis of this compound, a potent synthetic indole carboxamide inhibitor, and various natural compounds that have demonstrated significant GP inhibitory activity.
Performance Comparison: In Vitro and In Vivo Efficacy
The following tables summarize the inhibitory potency and physiological effects of this compound and representative natural glycogen phosphorylase inhibitors. It is important to note that while in vitro data allows for direct comparison, the in vivo data presented is derived from separate studies with differing experimental designs.
Table 1: In Vitro Inhibitory Activity against Glycogen Phosphorylase a (GPa)
| Inhibitor | Class | Enzyme Source | IC50 (µM) | Conditions | Reference |
| This compound | Indole Carboxamide | Human Skeletal Muscle GPa | 0.017 | - | [1] |
| Human Liver GPa | 0.034 | - | [1] | ||
| CP-91149 (analog of this compound) | Indole Carboxamide | Rabbit Muscle GPa | 13.2 ± 1.4 (in the absence of glucose) | 37°C, pH 7.2 | [2] |
| Rabbit Muscle GPa | 3.7 ± 0.5 (in the presence of 10 mM glucose) | 37°C, pH 7.2 | [2] | ||
| Norwogonin | Flavonoid | Rabbit Muscle GPa | 13.2 ± 1.4 (in the absence of glucose) | 37°C, pH 7.2 | [2] |
| Rabbit Muscle GPa | 3.7 ± 0.5 (in the presence of 10 mM glucose) | 37°C, pH 7.2 | [2] | ||
| Quercetin | Flavonoid | Rabbit Muscle GPa | <5 | - | [3] |
| Primary cultured rat hepatocytes | 68.7 (suppression of glucagon-stimulated glycogenolysis) | - | [4] | ||
| Cyanidin | Anthocyanidin (Flavonoid) | Rabbit Muscle GPa | <5 | - | [3] |
| Delphinidin | Anthocyanidin (Flavonoid) | Rabbit Muscle GPa | <5 | - | [3] |
| Berberine | Alkaloid | - | Suppresses GP expression and activity | In db/db mice | [3][5] |
Table 2: In Vivo Effects on Glucose Homeostasis
| Inhibitor | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | Diabetic ob/ob mice | 5-50 mg/kg, oral | Dose-dependent reduction in blood glucose.[6] | [6] |
| Conscious dogs | Infusion | Suppressed basal and glucagon-induced net hepatic glucose output.[7][8] | [7][8] | |
| Male rats | Intracerebroventricular infusion | Dose-dependent increase in basal hypothalamic glycogen content.[9][10] | [9][10] | |
| Quercetin | STZ-induced diabetic rats | 25 and 50 mg/kg/day, oral for 28 days | Significantly reduced blood glucose and increased hepatic glycogen levels.[11] | [11] |
| Berberine | db/db mice | - | Reduced glycogen phosphorylase levels and stabilized liver glycogen structure.[3][5] | [3][5] |
Mechanism of Action: Distinct Binding Sites
A key differentiator between this compound and many natural inhibitors lies in their binding sites on the glycogen phosphorylase enzyme.
-
This compound , and other indole carboxamide inhibitors, bind to a novel allosteric site located at the dimer interface of the enzyme.[1] This binding stabilizes the inactive T-state of the enzyme, thereby inhibiting its activity.
-
Natural inhibitors exhibit more diversity in their binding modes. For instance, some flavonoids, like quercetin , have been shown to bind to a distinct site, often referred to as the "quercetin binding site". Other natural compounds may bind at the catalytic site, the purine nucleotide inhibitor site, or the allosteric AMP site. This difference in binding sites can have implications for inhibitor specificity and the potential for synergistic effects with other molecules.
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay (Colorimetric)
This protocol is based on the measurement of inorganic phosphate (Pi) released from glucose-1-phosphate during the glycogen synthesis reaction catalyzed by glycogen phosphorylase.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glucose-1-phosphate (G1P)
-
Glycogen (from oyster or rabbit liver)
-
Test compounds (this compound and natural inhibitors) dissolved in DMSO
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of rabbit muscle GPa in 50 mM HEPES buffer (pH 7.2). The final concentration in the assay is typically around 0.38 U/mL.[2]
-
Incubation with Inhibitor: In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the test compound solution (at various concentrations) or DMSO (for control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Prepare a reaction buffer containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in 50 mM HEPES buffer (pH 7.2).[2]
-
To start the reaction, add 40 µL of the reaction buffer to each well.
-
Incubate the plate at 37°C for 30 minutes.[2]
-
Phosphate Detection: Add 100 µL of BIOMOL® Green reagent to each well to stop the reaction and develop the color.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing DMSO). The IC50 value is then determined from the dose-response curve.
Visualizing the Glycogenolysis Signaling Pathway
The breakdown of glycogen is a tightly regulated process involving a cascade of signaling events. The following diagrams illustrate the key pathways.
Caption: Hormonal regulation of glycogenolysis via the cAMP-dependent signaling cascade.
Caption: Workflow for the in vitro colorimetric glycogen phosphorylase inhibition assay.
Conclusion
This comparative analysis highlights that while the synthetic inhibitor this compound demonstrates high potency in vitro, a variety of natural compounds also exhibit significant glycogen phosphorylase inhibitory effects. The differing mechanisms of action, particularly the distinct binding sites, offer exciting avenues for future drug design, including the potential for isoform-selective inhibitors or combination therapies. The provided experimental protocol serves as a foundational method for researchers to conduct their own comparative studies. Further in vivo research directly comparing these synthetic and natural inhibitors under standardized conditions is warranted to fully elucidate their therapeutic potential.
References
- 1. Human liver glycogen phosphorylase inhibitors bind at a new allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Descriptive Review of the Action Mechanisms of Berberine, Quercetin and Silymarin on Insulin Resistance/Hyperinsulinemia and Cardiovascular Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of rutin and quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the Quercetin Binding Site of Glycogen Phosphorylase as a Target for Liver-Isoform-Selective Inhibitors against Glioblastoma: Investigation of Flavanols Epigallocatechin Gallate and Epigallocatechin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Two Prominent Glycogen Phosphorylase Inhibitors: CP-316819 and Ingliforib
In the landscape of therapeutic development for metabolic diseases, particularly type 2 diabetes, the inhibition of glycogen phosphorylase (GP) has emerged as a promising strategy. This enzyme plays a pivotal role in the regulation of blood glucose levels by catalyzing the rate-limiting step in glycogenolysis. Among the numerous inhibitors developed, CP-316819 and Ingliforib have garnered significant attention from the scientific community. This guide provides a detailed structural and functional comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
Structural and Physicochemical Properties
Both this compound and Ingliforib are potent, orally active inhibitors of glycogen phosphorylase. While they share a common indole-2-carboxamide core, their structural differences contribute to their distinct pharmacological profiles.
| Property | This compound | Ingliforib |
| Chemical Name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | 5-Chloro-N-[(1S,2R)-3-[(3R,4S)-3,4-dihydroxy-1-pyrrolidinyl)]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide |
| Molecular Formula | C₂₁H₂₂ClN₃O₄ | C₂₃H₂₄ClN₃O₅ |
| Molecular Weight | 415.87 g/mol [1] | 457.91 g/mol [2] |
| CAS Number | 186392-43-8[1] | 186392-65-4[2] |
Mechanism of Action and Target Specificity
Both this compound and Ingliforib exert their effects by inhibiting glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. This inhibition leads to a reduction in hepatic glucose output, thereby lowering blood glucose levels. The primary targets for these inhibitors are the different isoforms of glycogen phosphorylase, which are expressed in a tissue-specific manner: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms.
The inhibitory potency of these compounds, typically measured as the half-maximal inhibitory concentration (IC50), varies across the different GP isoforms.
| Compound | Target Isoform | IC50 |
| This compound | Human Skeletal Muscle GP (huSMGPa) | 17 nM (0.017 µM)[3] |
| Human Liver GP (huLGPa) | 34 nM (0.034 µM)[3] | |
| Ingliforib | Liver GP | 52 nM[2][4] |
| Muscle GP | 352 nM[2][4] | |
| Brain GP | 150 nM[2][4] |
Based on the available data, this compound appears to be a more potent inhibitor of both liver and muscle GP isoforms compared to Ingliforib. Ingliforib, on the other hand, exhibits a degree of selectivity for the liver isoform over the muscle and brain isoforms.
Functional Comparison: In Vitro and In Vivo Efficacy
The functional consequences of GP inhibition by this compound and Ingliforib have been investigated in various preclinical studies.
This compound:
-
Antihyperglycemic Effects: this compound has been shown to be an effective antihyperglycemic agent.[3] Studies in animal models of type 2 diabetes have demonstrated its ability to lower blood glucose levels.[5]
-
Neuroprotective Effects: Research has highlighted the role of this compound in brain glycogen metabolism. In a study by Suh et al. (2007), administration of this compound to rats led to an increase in brain glycogen content and prolonged neuronal activity during hypoglycemia, suggesting a neuroprotective role.[1][6]
Ingliforib:
-
Cardioprotective Effects: A notable characteristic of Ingliforib is its cardioprotective activity. A study by Tracey et al. (2004) in a rabbit model of ischemia-reperfusion injury demonstrated that Ingliforib significantly reduced infarct size.[7] This effect is attributed to the inhibition of myocardial glycogenolysis, which limits anaerobic glycolysis and associated proton production during ischemia.[7]
-
Glucose and Lactate Reduction: In the same in vivo rabbit study, Ingliforib was also shown to reduce plasma glucose and lactate concentrations.[7]
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
A common method to determine the IC50 values of GP inhibitors involves a colorimetric assay that measures the amount of inorganic phosphate produced from glucose-1-phosphate during the glycogen synthesis reaction catalyzed by glycogen phosphorylase.
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl₂, 2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
Test compounds (this compound or Ingliforib) dissolved in DMSO
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, rabbit muscle GPa (e.g., 0.38 U/mL) in HEPES buffer is pre-incubated with various concentrations of the test compound (dissolved in DMSO) for 15 minutes at 37°C.[8][9]
-
The enzymatic reaction is initiated by adding a substrate solution containing glucose-1-phosphate and glycogen in HEPES buffer.[8][9]
-
The reaction mixture is incubated for 30 minutes at 37°C.[8]
-
After incubation, BIOMOL® Green reagent is added to the wells to stop the reaction and allow for color development.[8]
-
The absorbance is measured at 620 nm using a microplate reader.[8]
-
The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Study of Ingliforib in a Rabbit Model of Myocardial Ischemia-Reperfusion Injury (Adapted from Tracey WR, et al., 2004)
Animal Model:
-
Male New Zealand White rabbits.
Experimental Groups:
-
Vehicle control group.
-
Ingliforib treatment group.
Procedure:
-
Rabbits are anesthetized, and a surgical plane of anesthesia is maintained throughout the experiment.
-
For in vitro isolated heart studies, hearts are excised and perfused via the Langendorff method. Ingliforib is perfused at various concentrations starting 30 minutes before inducing regional ischemia.
-
For in vivo studies, a thoracotomy is performed, and a snare is placed around a coronary artery.
-
Ingliforib is administered as a loading dose (e.g., 15 mg/kg) followed by a constant infusion (e.g., 23 mg/kg/h).[7]
-
Regional ischemia is induced by tightening the snare for 30 minutes, followed by 120 minutes of reperfusion.[7]
-
At the end of the reperfusion period, the heart is excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.
-
Blood samples are collected to measure plasma glucose and lactate levels.
-
Myocardial tissue samples are collected to determine glycogen phosphorylase a and total glycogen phosphorylase activity.
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. [PDF] Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay | Semantic Scholar [semanticscholar.org]
- 2. abcam.com [abcam.com]
- 3. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]
- 4. Computational Insights into Novel Inhibitor N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole and Ingliforib Specific against GP Isoenzyme Dimers Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sucrose consumption decouples intrinsic and synaptic excitability of AgRP neurons without altering body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Cardioprotective effects of ingliforib, a novel glycogen phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles [mdpi.com]
- 9. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CP-316819: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of CP-316819, a potent glycogen phosphorylase inhibitor. While specific disposal instructions for this compound are not publicly available, adherence to general best practices for chemical waste management is imperative. This document outlines a procedural framework for the safe handling and disposal of this research compound.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities before proceeding with any disposal protocol.
Compound Data Summary
A summary of the key characteristics of this compound is provided in the table below. This information is essential for a preliminary assessment of the compound's properties for safe handling and waste classification.
| Characteristic | Value | Source |
| Molecular Formula | C₂₁H₂₂ClN₃O₄ | [1] |
| Molecular Weight | 415.9 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 40 mg/mL | [1] |
| Storage | -20°C | [1] |
| Biological Activity | Inhibitor of glycogen phosphorylase A | [1][2] |
| Purity | ≥98% | [1] |
General Disposal Protocol for this compound
The following step-by-step procedure is based on established guidelines for the disposal of laboratory chemicals in the absence of compound-specific instructions.
Experimental Protocol: Waste Characterization and Segregation
Objective: To correctly categorize and segregate this compound waste for final disposal.
Methodology:
-
Waste Identification and Classification:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Based on its nature as a bioactive small molecule, this compound waste should be classified as chemical waste. Consult your institution's waste management guidelines to determine if it falls under a specific hazardous waste category.[3]
-
-
Segregation:
-
Containerization:
-
Use a designated, chemically compatible, and properly labeled waste container.[3]
-
The container must be in good condition with a secure lid to prevent leaks or spills.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[3]
-
This area should be well-ventilated and away from general laboratory traffic.
-
Adhere to all institutional and regulatory requirements for the storage of hazardous waste, including limitations on accumulation time and quantity.
-
-
Disposal Request:
-
Once the waste container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.[4]
-
Provide accurate and complete information about the waste composition on the pickup request form.
-
Important Considerations:
-
DO NOT dispose of this compound in the regular trash.[4]
-
DO NOT pour this compound solutions down the sanitary sewer.[4]
-
DO NOT mix this chemical with other waste streams unless explicitly permitted by your EHS department.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CP-316819
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active compounds like CP-316819. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, laboratories can minimize risks and build a culture of safety.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation, ingestion, and skin or eye contact. While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful.
A comprehensive personal protective equipment (PPE) strategy is the frontline defense against accidental exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Single pair of chemotherapy-rated gloves |
| Weighing and Aliquoting (Solid Form) | - Double pair of chemotherapy-rated gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or splash goggles- N95 or higher rated respirator (if not handled in a certified chemical fume hood or biological safety cabinet) |
| Solution Preparation and Handling | - Double pair of chemotherapy-rated gloves- Disposable gown with tight-fitting cuffs- Chemical splash goggles or a full-face shield |
| Administration to Cell Cultures or Animals | - Double pair of chemotherapy-rated gloves- Disposable gown with tight-fitting cuffs- Chemical splash goggles or a full-face shield |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable gown with tight-fitting cuffs- Chemical splash goggles or a full-face shield |
Operational Procedures for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the recommended operational plan for handling this compound.
Hierarchy of Controls
While PPE is essential, it is the last line of defense. A robust safety program incorporates a hierarchy of controls to mitigate hazards at their source.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store this compound at -20°C in a tightly sealed, clearly labeled container.[2]
-
Keep in a designated, secure area with restricted access.
-
If dissolved in a solvent, ensure the storage container is appropriate for that solvent and stored according to the solvent's specific requirements.
Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as hazardous chemical waste.
-
Place all contaminated solid waste into a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Type | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
For any significant spill, evacuate the area and follow your institution's established spill response protocol.
By implementing these comprehensive safety and handling procedures, research professionals can confidently and safely advance their work with this compound, contributing to scientific discovery while prioritizing personal and environmental well-being.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
